2-(2,6-Difluorophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHNMSIIGRNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666683 | |
| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168766-16-3 | |
| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2,6-difluorophenyl)ethanol, a valuable intermediate in the development of pharmaceutical compounds. This document details established synthetic methodologies, complete with experimental protocols and quantitative data to facilitate replication and further research.
Introduction
This compound is a fluorinated aromatic alcohol of interest in medicinal chemistry. The presence of the 2,6-difluoro substitution pattern on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. This guide explores two primary and reliable synthetic routes for the preparation of this compound: the reduction of a 2,6-difluorophenylacetic acid derivative and the reduction of 2',6'-difluoroacetophenone.
Synthetic Pathways
Two principal methods for the synthesis of this compound are presented below. Both pathways utilize commercially available starting materials and established chemical transformations.
Method 1: Reduction of Methyl 2,6-Difluorophenylacetate with Lithium Aluminum Hydride
This approach involves the esterification of 2,6-difluorophenylacetic acid to its methyl ester, followed by reduction with a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to yield the desired primary alcohol.
Reaction Scheme:
Method 2: Reduction of 2',6'-Difluoroacetophenone with Sodium Borohydride
This alternative route involves the reduction of the corresponding ketone, 2',6'-difluoroacetophenone, using the milder reducing agent sodium borohydride (NaBH₄). This method is often preferred for its operational simplicity and safety.
Reaction Scheme:
Note: The product of this reaction is 1-(2,6-difluorophenyl)ethanol, a constitutional isomer of the target compound. To obtain this compound via a ketone reduction, the starting material would need to be 2-(2,6-difluorophenyl)acetaldehyde.
Due to the directness of the first method in producing the target primary alcohol, the detailed experimental protocol will focus on the reduction of the methyl ester of 2,6-difluorophenylacetic acid.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 2,6-difluorophenylacetate | Commercially Available |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Commercially Available |
| Solvent | Tetrahydrofuran (THF) | Commercially Available |
| Reaction Temperature | 0 °C to reflux | [1] |
| Typical Yield | High (exact yield not specified in literature for this specific reaction) | General expectation for LiAlH₄ reductions of esters. |
| Molecular Formula | C₈H₈F₂O | - |
| Molecular Weight | 158.15 g/mol | - |
| ¹H NMR (CDCl₃) | Data not available in the searched literature. | - |
| ¹³C NMR (CDCl₃) | Data not available in the searched literature. | - |
Experimental Protocols
Synthesis of Methyl 2,6-Difluorophenylacetate
Materials:
-
2,6-Difluorophenylacetic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluorophenylacetic acid (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-difluorophenylacetate.
Synthesis of this compound
Materials:
-
Methyl 2,6-difluorophenylacetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
2N Sodium hydroxide solution (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
To a suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2,6-difluorophenylacetate (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (monitor by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 2N sodium hydroxide solution.
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound via esterification and reduction.
General Experimental Workflow
Caption: A typical workflow for an organic synthesis experiment.
References
An In-depth Technical Guide to 1-(2,6-Difluorophenyl)ethanol (CAS Number: 87327-65-9)
Disclaimer: The provided CAS Number 87327-65-9 corresponds to 1-(2,6-Difluorophenyl)ethanol . This guide will focus on this compound, clarifying the potential discrepancy with the requested name, 2-(2,6-Difluorophenyl)ethanol.
This technical whitepaper provides a comprehensive overview of 1-(2,6-Difluorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, outlines detailed experimental protocols for its synthesis, discusses its application in medicinal chemistry, and provides essential safety and handling information.
Physicochemical Properties
1-(2,6-Difluorophenyl)ethanol is a secondary benzyl alcohol derivative whose structure is notable for a chiral center and a difluorinated aromatic ring. These features make it a valuable precursor in the development of complex pharmaceutical agents.[1] The quantitative properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 87327-65-9 | [2][3] |
| Molecular Formula | C₈H₈F₂O | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid | [1][4] |
| Purity (Assay by GC) | ≥96.0% - 97% | [2][4] |
| Boiling Point | ~181 °C | [1] |
| Density | 1.224 g/mL at 25 °C | [1] |
| Refractive Index (@ 20°C) | 1.4840 - 1.4890 | [3][4] |
| Predicted pKa | 13.48 ± 0.20 | [1] |
| InChI Key | SIYWDKQSSDBLOA-UHFFFAOYNA-N | [3][4] |
| SMILES | CC(O)C1=C(F)C=CC=C1F | [3][4] |
Synthesis and Experimental Protocols
The synthesis of 1-(2,6-Difluorophenyl)ethanol is typically achieved via the reduction of its corresponding ketone, 2',6'-Difluoroacetophenone. Chiral synthesis, which is crucial for pharmaceutical applications, can be accomplished through asymmetric reduction using either chemical catalysts or biocatalytic methods.
The necessary starting material, 2',6'-Difluoroacetophenone (CAS: 13670-99-0), is a liquid with a boiling point of 76-79 °C at 15 mmHg and a density of 1.197 g/mL at 25 °C.[5]
Experimental Protocol: Synthesis of 2',6'-Difluoroacetophenone from 2,6-Difluorobenzonitrile [6]
-
Reaction Setup: Dissolve 2,6-Difluorobenzonitrile (20.0 g, 0.14 mol) in anhydrous diethyl ether (30 mL) in a reaction vessel equipped for reflux under an inert atmosphere.
-
Grignard Addition: Slowly add methyl magnesium bromide (154 mL of a 2.8 M solution in diethyl ether, 0.43 mol) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 35 °C) and maintain for 16 hours (overnight).
-
Quenching and Hydrolysis: Cool the reaction mixture and carefully quench it by pouring it into 150 mL of an ice-water slurry. Heat the resulting mixture to 75 °C for 3 hours to ensure complete hydrolysis of the intermediate imine.
-
Extraction and Isolation: After cooling to room temperature, extract the aqueous mixture with methylene chloride. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product. (Typical yield: ~77%).
The creation of a single enantiomer of the target alcohol is paramount. Below are representative protocols for both chemical and enzymatic asymmetric reduction.
Protocol 2.2.1: Chemical Asymmetric Transfer Hydrogenation This method is based on well-established procedures for the asymmetric reduction of prochiral ketones using a ruthenium catalyst.
-
Catalyst Preparation: In an inert atmosphere glovebox, add a ruthenium catalyst such as [RuCl(p-cymene)((S,S)-TsDPEN)] (0.1-1 mol%) to a solution of 2',6'-Difluoroacetophenone (1 equivalent) in a suitable solvent like isopropanol, which also serves as the hydrogen source.
-
Reaction Initiation: Add a base, typically a solution of formic acid/triethylamine or potassium tert-butoxide, to activate the catalyst.
-
Reaction Progress: Stir the mixture at a controlled temperature (e.g., 25-40 °C) for 6-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Protocol 2.2.2: Biocatalytic Asymmetric Reduction This "green chemistry" approach utilizes a ketoreductase (KRED) enzyme for highly selective ketone reduction.[7]
-
Reaction Mixture Preparation: In an aqueous buffer (e.g., potassium phosphate, pH 7.0), prepare a suspension of recombinant E. coli whole cells expressing a suitable ketoreductase. Add a cofactor regeneration system, which typically consists of NAD(P)H and an enzyme like glucose dehydrogenase (GDH) with glucose as the ultimate reductant. Isopropanol can also be used as a co-solvent and hydrogen source.[7]
-
Substrate Addition: Add 2',6'-Difluoroacetophenone to the enzymatic mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.
-
Bioreduction: Agitate the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC. The reaction is typically complete within 18-24 hours.[7]
-
Extraction: After the reaction, extract the product by adding an equal volume of an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and separating the layers.
-
Purification and Analysis: Dry and concentrate the organic phase. The crude product is often of high purity but can be further purified by silica gel chromatography if necessary. Analyze the enantiomeric excess by chiral HPLC/GC.
Visualizations: Synthesis and Application Workflows
The following diagrams illustrate the key processes related to 1-(2,6-Difluorophenyl)ethanol.
References
- 1. 1-(2,6-Difluorophenyl)ethanol, 97%|Pharmaceutical Building Block [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-(2,6-Difluorophenyl)ethanol, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1-(2,6-Difluorophenyl)ethanol, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Difluorophenyl)ethanol is a fluorinated aromatic alcohol of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a difluorinated phenyl ring attached to an ethanol moiety, makes it a valuable synthetic intermediate and building block for the development of novel therapeutic agents. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 168766-16-3 | [1] |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (predicted) | [2] |
| Boiling Point | 201.5 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| pKa | 13.48 ± 0.20 (predicted) | [2] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the reduction of a suitable precursor such as 2,6-difluorophenylacetic acid or its ester derivative. The use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent is a standard procedure for the conversion of carboxylic acids to primary alcohols.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via reduction.
Experimental Protocol: Reduction of 2,6-Difluorophenylacetic Acid
Materials:
-
2,6-Difluorophenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
A solution of 2,6-difluorophenylacetic acid (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) is added portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Spectroscopic Data and Analysis
The following table summarizes the predicted spectroscopic data for this compound, which is crucial for its identification and characterization.
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR | ~7.2-7.4 (m, 1H, Ar-H), ~6.9-7.1 (t, 2H, Ar-H), ~3.9 (t, 2H, CH₂OH), ~3.0 (t, 2H, ArCH₂), ~1.5 (t, 1H, OH) |
| ¹³C NMR | ~162 (dd, J=245, 7 Hz, C-F), ~130 (t, J=10 Hz, Ar-C), ~115 (t, J=15 Hz, Ar-CH), ~112 (dd, J=20, 5 Hz, Ar-C), ~60 (CH₂OH), ~35 (t, J=5 Hz, ArCH₂) |
| IR Spectroscopy | 3500-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 2950-2850 (C-H aliphatic stretch), 1620-1580 (C=C aromatic stretch), 1250-1050 (C-O stretch and C-F stretch) |
| Mass Spectrometry | M⁺ at m/z = 158. Key fragments: [M-H₂O]⁺ at m/z = 140, [M-CH₂OH]⁺ at m/z = 127. |
Potential Biological Activity and Applications in Drug Development
While specific biological activities for this compound are not extensively documented, its structural features suggest potential applications in drug discovery. Fluorinated phenyl derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The difluoro substitution pattern can enhance metabolic stability and influence the conformation of the molecule, potentially leading to improved pharmacological profiles.
This compound serves as a key building block for the synthesis of more complex molecules. Its primary alcohol functionality allows for a variety of chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide for subsequent nucleophilic substitution reactions.
Hypothetical Drug Discovery Workflow
Caption: A workflow for utilizing this compound in drug discovery.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data for its characterization. Its utility as a precursor for the synthesis of novel bioactive compounds makes it a molecule of interest for researchers and professionals in drug development. Further investigation into the specific biological activities of this compound and its derivatives is warranted.
References
- 1. This compound | CAS#:168766-16-3 | Chemsrc [chemsrc.com]
- 2. 1-(2,6-Difluorophenyl)ethanol, 97%|Pharmaceutical Building Block [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2,6-Difluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2,6-Difluorophenyl)ethanol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring at the ortho positions is expected to significantly influence its molecular structure, conformation, and physicochemical properties compared to its parent compound, 2-phenylethanol. Understanding the three-dimensional arrangement of the molecule is crucial for predicting its interactions with biological targets and for the rational design of new molecules.
This technical guide provides a detailed analysis of the molecular structure and conformational landscape of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry studies on the closely related 2-phenylethanol and established principles of conformational analysis to infer its structural characteristics.
Molecular Structure
The fundamental structure of this compound consists of a 2,6-difluorophenyl group attached to an ethanol backbone. The systematic IUPAC name for this compound is 2-(2,6-difluorophenyl)ethan-1-ol.
Key Structural Parameters (Predicted)
While a definitive X-ray crystal structure for this compound is not publicly available, we can predict its key bond lengths and angles based on data from analogous compounds and computational models. The introduction of fluorine atoms, being highly electronegative, is expected to shorten the adjacent C-F and C-C bonds of the aromatic ring.
Table 1: Predicted Key Bond Lengths and Angles for this compound
| Parameter | Predicted Value | Notes |
| Bond Lengths (Å) | ||
| C-F | ~1.34 | Shorter than a typical C-H bond due to fluorine's electronegativity. |
| C-C (aromatic) | ~1.39 | Standard aromatic C-C bond length. |
| C-C (side chain) | ~1.51 | Typical sp2-sp3 C-C single bond. |
| C-O | ~1.43 | Typical sp3 C-O single bond. |
| O-H | ~0.96 | Standard O-H bond length. |
| **Bond Angles (°) ** | ||
| F-C-C (aromatic) | ~118° | The electronegative fluorine may slightly compress this angle from the ideal 120°. |
| C-C-C (side chain) | ~112° | Expected tetrahedral-like geometry. |
| C-C-O | ~109° | Close to the ideal tetrahedral angle. |
Note: These values are estimations based on known structural data for similar molecules and should be confirmed by experimental methods.
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the Cα-Cβ bond and the Cβ-C(ipso) bond of the phenyl ring. Computational studies on the parent molecule, 2-phenylethanol, have identified two primary stable conformers: gauche and anti.[1][2] These arise from the rotation around the Cα-Cβ bond.
The gauche conformer is characterized by a dihedral angle of approximately 60° between the phenyl ring and the hydroxyl group, while in the anti conformer, this angle is around 180°. For 2-phenylethanol, the gauche conformer is found to be the most stable, likely due to a stabilizing intramolecular O-H•••π interaction.[1]
Predicted Conformers of this compound
For this compound, the presence of the two ortho-fluorine atoms introduces significant steric hindrance. This steric clash is expected to disfavor conformations where the ethanol side chain is coplanar with the phenyl ring. Therefore, similar to 2-phenylethanol, the dominant conformers are predicted to be non-planar.
The key dihedral angles determining the conformation are:
-
τ1 (C(ipso)-Cβ-Cα-O): Defines the orientation of the hydroxyl group relative to the phenyl ring.
-
τ2 (C(ortho)-C(ipso)-Cβ-Cα): Defines the rotation of the phenyl ring relative to the ethanol side chain.
The steric repulsion from the ortho-fluorine atoms will likely lead to a perpendicular or near-perpendicular arrangement of the phenyl ring with respect to the Cβ-Cα bond (τ2 ≈ 90°). Within this arrangement, rotation around the Cα-Cβ bond will give rise to gauche and anti conformers.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | τ1 (C(ipso)-Cβ-Cα-O) | τ2 (C(ortho)-C(ipso)-Cβ-Cα) | Predicted Relative Energy (kcal/mol) | Notes |
| Gauche | ~60° | ~90° | 0.0 (most stable) | Likely stabilized by an intramolecular O-H•••F or O-H•••π interaction. |
| Anti | ~180° | ~90° | 0.5 - 1.5 | Higher in energy due to the absence of the stabilizing intramolecular interaction. |
Note: The relative energies are estimations and require verification through detailed computational calculations.
Experimental and Computational Protocols
To definitively determine the molecular structure and conformational preferences of this compound, a combination of experimental and computational techniques is required.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the basic chemical structure and connectivity of the molecule.
-
¹⁹F NMR: Crucial for probing the electronic environment of the fluorine atoms. The chemical shifts of the fluorine nuclei can provide insights into their through-space interactions with the ethanol side chain in different conformers.[3][4]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Can be used to identify through-space correlations between protons on the phenyl ring and the ethanol side chain, providing evidence for the preferred conformation in solution.
-
-
X-ray Crystallography:
-
Growing a suitable single crystal of this compound would allow for the unambiguous determination of its solid-state structure, including all bond lengths, bond angles, and the preferred conformation in the crystal lattice.
-
Computational Chemistry Protocol
A robust computational approach is essential to map the potential energy surface and identify all stable conformers.
-
Methodology:
-
Initial Conformational Search: A systematic search of the conformational space using a computationally less expensive method like molecular mechanics (e.g., MMFF94) to identify potential low-energy conformers.
-
Geometry Optimization: The identified conformers are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPE) for more accurate relative energy calculations.
-
Higher-Level Energy Calculations: For even greater accuracy in relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).
-
Conclusion
While direct experimental data for this compound is scarce, a detailed understanding of its molecular structure and conformational behavior can be inferred from studies on analogous compounds and modern computational methods. The presence of ortho-fluorine atoms is predicted to enforce a non-planar arrangement of the phenyl ring and the ethanol side chain. The molecule is expected to exist predominantly in gauche and anti conformations, with the gauche form likely being the most stable due to potential intramolecular interactions. The experimental and computational protocols outlined in this guide provide a clear roadmap for the definitive characterization of this molecule, which will be invaluable for its future applications in drug discovery and materials science.
References
- 1. Identification of conformational structures of 2-phenylethanol and its singly hydrated complex by mass selective high-resolution spectroscopy and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Analysis of 2-(2,6-Difluorophenyl)ethanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Reference: Nuclear Magnetic Resonance (NMR) Spectral Data for 2-(2,6-Difluorophenyl)ethanol
This technical guide addresses the request for ¹H and ¹³C NMR spectral data for the compound this compound. Following a comprehensive search of available spectroscopic databases and scientific literature, specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located.
In lieu of quantitative spectral data, this guide provides a detailed, representative experimental protocol for the acquisition of such data. Additionally, a molecular structure diagram is furnished to aid in hypothetical spectral assignments and further research.
Experimental Protocols
The following is a standard and comprehensive protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid the presence of signals from residual solvents or reaction byproducts.
-
Sample Quantity: For ¹H NMR spectroscopy, accurately weigh approximately 5-25 mg of the compound.[1][2] For the less sensitive ¹³C NMR spectroscopy, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds due to its versatility and relatively low cost.[2][3] Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄, depending on the solubility of the compound. The use of deuterated solvents is crucial as the spectrometer's field-frequency lock system utilizes the deuterium signal.[3]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Filtration and Transfer: To prevent peak broadening and distortion of the magnetic field homogeneity, it is imperative to remove any particulate matter.[3] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The final sample volume in the NMR tube should be approximately 4-6 cm in height.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1][4] However, the residual protio-solvent signal (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) is often used for calibration.[3]
NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for a modern Fourier Transform (FT) NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument Insertion and Locking: The NMR tube is placed in a spinner turbine and inserted into the magnet. The spectrometer then "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field.[2]
-
Shimming: The magnetic field is homogenized through an automated or manual shimming process to optimize spectral resolution and obtain sharp, symmetrical peaks.[2]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[2]
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Pulse Width: A 45° pulse is often used as a compromise between signal intensity and allowing for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the chemical shifts of most organic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
Number of Scans: For a sample of sufficient concentration (5-25 mg), 8 to 16 scans are usually enough to obtain a high-quality spectrum.[2]
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
Pulse Width: A 30° pulse is recommended for molecules in this size range to allow for faster acquisition without significant signal loss.
-
Spectral Width: A spectral width of about 200-250 ppm is necessary to encompass the full range of ¹³C chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: Due to the longer relaxation times of quaternary carbons, a relaxation delay of 2-5 seconds is advisable.
-
Number of Scans: A significantly higher number of scans (e.g., 128, 256, or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. For a sample in CDCl₃, the residual CHCl₃ signal is set to δ 7.26 ppm for ¹H NMR, and the CDCl₃ triplet is centered at δ 77.16 ppm for ¹³C NMR.
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.
Visualization of this compound
The following diagram illustrates the molecular structure of this compound with atom numbering to facilitate potential NMR signal assignment.
References
Mass Spectrometry Analysis of 2-(2,6-Difluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(2,6-Difluorophenyl)ethanol, a compound of interest in pharmaceutical and chemical research. This document outlines potential experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), details predicted fragmentation patterns, and presents this information in a structured format for clarity and ease of use.
Introduction
This compound is an aromatic alcohol containing a difluorinated phenyl ring. Understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification, and structural elucidation in various matrices. Mass spectrometry, coupled with chromatographic separation techniques, provides the sensitivity and specificity required for rigorous analysis in research and drug development settings. This guide will explore the expected mass spectral characteristics of this molecule.
Predicted Mass Fragmentation
The fragmentation of this compound in a mass spectrometer is expected to be influenced by the presence of the hydroxyl group and the stable difluorophenyl ring. The molecular weight of this compound (C8H8F2O) is 158.15 g/mol . The molecular ion peak (M+) would therefore be observed at an m/z of 158.
Key fragmentation pathways for alcohols include alpha cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[1][2][3] Aromatic compounds tend to have stable molecular ions.[1]
Table 1: Predicted Mass Fragments for this compound
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 158 | [C8H8F2O]+• | Molecular Ion (M+) |
| 140 | [C8H6F2]+• | Dehydration (Loss of H2O) |
| 129 | [C7H6F2]+• | Alpha Cleavage (Loss of CH2OH) |
| 111 | [C6H4F2]+ | Fragmentation of the difluorophenyl ring |
| 101 | [C6H3F2]+ | Further fragmentation of the difluorophenyl ring |
| 31 | [CH2OH]+ | Alpha Cleavage |
Experimental Protocols
The following are detailed, generalized methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are based on standard analytical practices for similar compounds and may require optimization for specific applications.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
3.1.1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve.
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[4][5] A common LLE procedure would involve extracting an aqueous sample with a water-immiscible organic solvent like dichloromethane or ethyl acetate.
3.1.2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or tandem mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
Caption: GC-MS experimental workflow for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.
3.2.1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
Working Standards: Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: For biological or complex matrices, protein precipitation, LLE, or SPE may be required.[7]
3.2.2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF or equivalent high-resolution mass spectrometer.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95% to 5% B.
-
6.1-8 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V.
-
Scan Range: m/z 50-500.
Caption: LC-MS experimental workflow for the analysis of this compound.
Predicted Fragmentation Pathways
The following diagrams illustrate the predicted major fragmentation pathways for this compound under electron ionization (EI) conditions.
References
Infrared (IR) spectroscopy of 2-(2,6-Difluorophenyl)ethanol
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2,6-Difluorophenyl)ethanol
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] By passing infrared radiation through a sample, specific molecular vibrations are excited, resulting in the absorption of energy at characteristic frequencies. This absorption pattern produces a unique spectral fingerprint of the molecule. This guide focuses on the predicted infrared spectrum of this compound, a molecule of interest in pharmaceutical and chemical research. Its structure comprises a primary alcohol, an ethyl bridge, and a difluorinated benzene ring, each contributing distinct features to its IR spectrum.
The key functional groups in this compound are:
-
Hydroxyl (-OH) group: Responsible for a characteristic broad absorption band due to hydrogen bonding.
-
Aliphatic C-H bonds: Present in the ethyl chain.
-
Aromatic ring: A 2,6-disubstituted phenyl group with specific C=C and C-H vibrations.
-
Carbon-Fluorine (C-F) bonds: Strong polar bonds that give rise to intense absorptions.
-
Carbon-Oxygen (C-O) bond: Associated with the alcohol functionality.
Understanding the expected IR absorption frequencies for these groups allows for the structural elucidation and quality control of this compound.
Predicted Infrared Absorption Data
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad | The broadness is a result of intermolecular hydrogen bonding, a hallmark of alcohols.[1][2][3] |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak | Appears at a slightly higher frequency than aliphatic C-H stretches.[4][5] |
| Aliphatic C-H Stretch | Ethyl (-CH₂CH₂) | 3000 - 2850 | Medium to Strong | Characteristic of sp³ hybridized carbon-hydrogen bonds.[5] |
| Aromatic C=C Stretch (in-ring) | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Medium, Sharp | Aromatic rings typically show a pair of sharp bands in this region.[4][5] |
| C-F Stretch | Aryl Halide (C-F) | 1400 - 1000 | Strong | C-F bonds are highly polar, leading to strong absorptions. This may overlap with other peaks.[6] |
| C-O Stretch | Primary Alcohol (C-OH) | 1260 - 1050 | Strong | The exact position can help distinguish between primary, secondary, and tertiary alcohols.[1][2] |
| Aromatic C-H Out-of-Plane Bending | Aromatic Ring | 900 - 675 | Strong | The pattern of these bands can provide information on the ring's substitution pattern.[4] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This section details a general methodology for obtaining the IR spectrum of a liquid sample such as this compound using a modern FTIR spectrometer.
1. Instrumentation and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu).
-
Sample Holder for liquid analysis (e.g., salt plates or an Attenuated Total Reflectance accessory).
-
Salt Plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr), transparent to IR radiation).
-
This compound sample (neat liquid).
-
Dropper or pipette.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lens tissue.
2. Sample Preparation (Neat Liquid Film Method):
-
Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture and oils.
-
Place one to two drops of the this compound sample onto the center of one salt plate.[7][8]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[8]
-
Mount the assembled plates into the spectrometer's sample holder.
3. Data Acquisition:
-
Background Spectrum: With the sample chamber empty, collect a background spectrum. This scan measures the absorbance of ambient water vapor and carbon dioxide, as well as any signals from the instrument itself, and will be automatically subtracted from the sample spectrum.[9]
-
Instrument Parameters: Set the desired parameters for the scan. Typical settings include:
-
Sample Spectrum: Place the sample holder with the prepared liquid film into the instrument's sample compartment.
-
Initiate the sample scan. The instrument will collect the spectrum and automatically ratio it against the stored background spectrum to generate the final transmittance or absorbance spectrum.
4. Post-Measurement:
-
Remove the sample holder and carefully disassemble the salt plates.
-
Clean the plates thoroughly with a suitable solvent (like isopropanol) and lens tissue.
-
Store the plates in a desiccator to protect them from atmospheric moisture.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the process for obtaining and analyzing the IR spectrum of a liquid sample.
Caption: Workflow for FTIR analysis of a liquid sample.
References
- 1. allsubjectjournal.com [allsubjectjournal.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. m.youtube.com [m.youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. scribd.com [scribd.com]
- 8. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]
- 9. drawellanalytical.com [drawellanalytical.com]
Physical properties like melting point and boiling point of 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2-(2,6-Difluorophenyl)ethanol, a fluorinated aromatic alcohol of interest in various chemical and pharmaceutical research domains. The document outlines its key physical constants and provides standardized methodologies for their experimental determination.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for its application in synthesis, formulation, and quality control.
| Property | Value | Notes |
| Molecular Formula | C8H8F2O | - |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Boiling Point | 201.5 ± 25.0 °C | at 760 mmHg[1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Melting Point | Not Available | [1] |
Experimental Protocols for Physical Property Determination
The following sections describe generalized, standard laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound. These methods are widely accepted and utilized for the characterization and purity assessment of chemical substances.[3][4]
1. Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, such as a Mel-Temp or a similar digital device. A thermometer is positioned to accurately measure the temperature of the block.
-
Measurement:
-
A preliminary, rapid heating is often performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[5]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3]
-
2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[3]
Methodology: Micro Boiling Point Determination (Thiele Tube or Digital Apparatus)
-
Sample Preparation: A small volume of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the sample tube.
-
Apparatus Setup: The sample tube assembly is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in the heating block of a suitable apparatus.[6]
-
Measurement:
-
The heating bath is gradually heated. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.
References
A Technical Guide to the Solubility of 2-(2,6-Difluorophenyl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing formulation, bioavailability, and process chemistry. 2-(2,6-Difluorophenyl)ethanol is a key structural motif in various chemical syntheses. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in a range of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data. We present a theoretical framework for predicting solubility, a guide to solvent selection, and detailed methodologies for two common determination techniques: the gravimetric shake-flask method and High-Performance Liquid Chromatography (HPLC).
Introduction: The Role of Solubility in Chemical Development
This compound is an organic compound whose structural features, including a difluorinated aromatic ring and a primary alcohol, make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Understanding its solubility profile in various organic solvents is paramount for several reasons:
-
Process Optimization: Efficient reaction kinetics, work-up, and purification processes like crystallization are highly dependent on the solubility of the reactants and products.
-
Formulation Development: For drug substances, solubility in different solvent systems, including co-solvents, is a key factor in developing stable and effective dosage forms.
-
Predictive Modeling: Experimental solubility data is essential for building and validating computational models that can predict the behavior of compounds in different chemical environments.
This guide addresses the current information gap by providing a robust framework for researchers to approach the solubility determination of this compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2][3] This rule states that substances with similar polarities are more likely to be soluble in one another.[1][2] The polarity of this compound is determined by its molecular structure:
-
Polar Group: The primary alcohol group (-CH₂OH) is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Nonpolar Group: The difluorophenyl ring is largely nonpolar and contributes to hydrophobic character. The carbon-fluorine bonds are polar, but the symmetrical substitution pattern in the 2,6-positions can reduce the overall molecular dipole moment.
This combination of polar and nonpolar functionalities suggests that this compound has an intermediate polarity . Therefore, it is expected to exhibit limited solubility in highly nonpolar solvents (like hexane) and highly polar solvents (like water), with preferential solubility in semi-polar to polar organic solvents.
Expected Solubility Trend:
-
Low Solubility: Nonpolar aprotic solvents (e.g., Hexane, Toluene).
-
Moderate to High Solubility: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and Polar protic solvents (e.g., Ethanol, Methanol, Isopropanol), which can engage in hydrogen bonding.
Guide to Solvent Selection for Experimental Determination
The selection of appropriate solvents is the first step in experimental solubility determination. The following table provides a list of common organic solvents categorized by their polarity, which can be used to test the full spectrum of solubility for this compound.
| Solvent Classification | Solvent Name | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Hydrogen Bonding |
| Nonpolar | Hexane | 0.1 | 1.9 | None |
| Toluene | 2.4 | 2.4 | None | |
| Diethyl Ether | 2.8 | 4.3 | Acceptor | |
| Polar Aprotic | Dichloromethane | 3.1 | 9.1 | None |
| Ethyl Acetate | 4.4 | 6.0 | Acceptor | |
| Acetone | 5.1 | 21.0 | Acceptor | |
| Acetonitrile | 5.8 | 36.6 | Acceptor | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Acceptor | |
| Polar Protic | Isopropanol | 3.9 | 20.2 | Donor & Acceptor |
| n-Butanol | 4.0 | 17.8 | Donor & Acceptor | |
| Ethanol | 4.3 | 24.6 | Donor & Acceptor | |
| Methanol | 5.1 | 33.0 | Donor & Acceptor | |
| Water | 10.2 | 80.1 | Donor & Acceptor |
Data compiled from various sources. Polarity Index is a relative measure.[4][5][6]
Experimental Protocols
To obtain accurate and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for two widely accepted methods for determining the solubility of a solid in an organic solvent.
Shake-Flask Gravimetric Method
This method, often considered the "gold standard" for thermodynamic solubility determination, measures solubility by creating a saturated solution and then quantifying the amount of dissolved solute by mass.[7][8][9]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours is sufficient).[10] Consistent temperature control is critical as solubility is temperature-dependent.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by careful decantation or by drawing the supernatant through a syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification: a. Accurately weigh a clean, dry, pre-tared evaporating dish. b. Transfer a precise volume or mass of the clear saturated supernatant into the evaporating dish and record the weight. c. Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry. d. Weigh the evaporating dish containing the solid residue. Repeat the drying and weighing process until a constant mass is obtained.[9]
-
Calculation: The solubility is calculated from the mass of the residue (solute) and the mass or volume of the solvent used.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is highly sensitive and accurate, making it suitable for compounds with lower solubility or when only small amounts of material are available. It determines the concentration of the solute in a saturated solution by comparing its detector response to that of known standards.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent following the same Preparation and Equilibration steps (4.1.1 and 4.1.2) as the gravimetric method.
-
Calibration Curve Generation: a. Prepare a primary stock solution of this compound of a known concentration in a suitable solvent (often the mobile phase or a component of it). b. Perform a series of serial dilutions to create at least five calibration standards of different, known concentrations. The expected solubility should fall within this concentration range. c. Inject each standard into the HPLC system and record the peak area from the detector (e.g., UV-Vis). d. Plot the peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
Sample Analysis: a. After Phase Separation (4.1.3), take the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. A precise dilution factor must be used and recorded. b. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.
Logical Workflow for HPLC Solubility Determination
Caption: Workflow for the HPLC Concentration-Based Method.
Data Presentation Template
While published data is scarce, researchers generating their own data should record it systematically for clear comparison. The following table serves as a template for recording experimental results.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Method Used | Solubility ( g/100 mL) | Solubility (mg/mL) | Notes |
| e.g., Ethanol | 25.0 | Gravimetric | |||
| e.g., Acetone | 25.0 | Gravimetric | |||
| e.g., Hexane | 25.0 | HPLC | |||
Conclusion
The solubility of this compound in organic solvents is a fundamental property required for its effective use in research and development. Although specific quantitative data is not widely published, a theoretical understanding based on its molecular structure allows for reasoned predictions of its behavior. By applying the detailed gravimetric and HPLC-based experimental protocols outlined in this guide, researchers can confidently and accurately determine the solubility of this compound in a variety of solvents. The methodologies and frameworks provided herein are intended to empower scientists and drug development professionals to generate the high-quality data necessary to advance their chemical and pharmaceutical development projects.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Polarity Index [macro.lsu.edu]
- 6. chemicool.com [chemicool.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. improvedpharma.com [improvedpharma.com]
A Technical Guide to the Thermochemical Analysis of 2-(2,6-Difluorophenyl)ethanol
Introduction
Data Presentation
As of the latest literature review, specific experimental thermochemical data for 2-(2,6-Difluorophenyl)ethanol has not been published. To facilitate future research and data comparison, the following table provides a standardized format for presenting key thermochemical parameters. Researchers who determine these values can use this structure for clear and concise reporting.
Table 1: Thermochemical Data for this compound
| Thermochemical Parameter | Symbol | Value | Units | Method of Determination |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Data not available | kJ/mol | e.g., Computational, Isodesmic Reactions |
| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | Data not available | kJ/mol | e.g., Combustion Calorimetry |
| Standard Enthalpy of Combustion | ΔHc° | Data not available | kJ/mol | e.g., Bomb Calorimetry |
| Molar Heat Capacity (liquid) | Cp,m(l) | Data not available | J/(mol·K) | e.g., Differential Scanning Calorimetry |
| O-H Bond Dissociation Enthalpy | BDE(O-H) | Data not available | kJ/mol | e.g., Computational (DFT) |
Experimental Protocols
The following sections detail the experimental methodologies that can be utilized to determine the thermochemical properties of this compound.
Combustion Calorimetry for Enthalpy of Combustion and Formation
Combustion calorimetry is a primary technique for determining the enthalpy of combustion of organic compounds. From this value, the standard enthalpy of formation can be calculated using Hess's Law.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.
Detailed Protocol:
-
Sample Preparation:
-
A precise mass of high-purity this compound is weighed.
-
The liquid sample is encapsulated in a combustible container of known heat of combustion, or for a solid, pressed into a pellet.
-
-
Calorimeter Setup:
-
The sample is placed in the sample holder of a bomb calorimeter.
-
The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically 30 atm).
-
The bomb is then submerged in a known mass of water in the calorimeter's insulated vessel.
-
-
Combustion and Data Acquisition:
-
The sample is ignited via an electrical fuse.
-
The temperature of the water surrounding the bomb is monitored with high precision as the combustion reaction proceeds.
-
The final temperature is recorded after thermal equilibrium is reached.
-
-
Calculation:
-
The heat released by the combustion (q_comb) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter (C_cal), which is determined through calibration with a standard substance like benzoic acid.
-
The molar enthalpy of combustion (ΔHc°) is then calculated from q_comb and the number of moles of the sample.
-
The standard enthalpy of formation (ΔHf°) is determined using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).[1][2][3][4][5][6]
-
Mass Spectrometry for Fragmentation Analysis
While not a direct method for determining bulk thermochemical data like enthalpy of formation, mass spectrometry provides valuable information about bond strengths and fragmentation pathways upon ionization, which can be correlated with thermochemical stability.
Experimental Workflow:
Caption: General workflow for analyzing molecular fragmentation using mass spectrometry.
Detailed Protocol:
-
Sample Introduction and Ionization:
-
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
The gaseous molecules are then bombarded with high-energy electrons (typically 70 eV in electron ionization mode), leading to the formation of a molecular ion (M+•).
-
-
Fragmentation and Analysis:
-
The molecular ion, being energetically unstable, undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For an alcohol like this compound, characteristic fragmentation pathways include alpha-cleavage and dehydration.[7][8]
-
The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection and Spectrum Generation:
Computational Thermochemistry
In the absence of experimental data, computational methods are a powerful tool for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can provide accurate estimates.
Computational Workflow:
Caption: Workflow for the computational determination of the enthalpy of formation.
Detailed Protocol:
-
Model Building and Method Selection:
-
An initial 3D structure of the this compound molecule is built.
-
A suitable level of theory and basis set are chosen. For high accuracy, composite methods like Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods are recommended.[11] DFT methods like M06-2X can also be used, particularly for larger molecules.[12]
-
-
Geometry Optimization and Frequency Calculation:
-
The geometry of the molecule is optimized to find its lowest energy conformation.
-
A frequency calculation is then performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
-
Enthalpy of Formation Calculation via Isodesmic Reactions:
-
To improve accuracy and cancel out systematic errors in the calculations, an isodesmic reaction scheme is often employed.
-
This involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides.
-
The enthalpy of reaction is calculated from the computed total energies of all species in the isodesmic reaction.
-
The enthalpy of formation of the target molecule can then be derived using the calculated enthalpy of reaction and the known experimental enthalpies of formation of the other molecules in the reaction.[12][13]
-
Conclusion
The determination of the thermochemical data for this compound is essential for its scientific and industrial application. This guide has outlined the primary experimental and computational methodologies that can be employed for this purpose. While experimental data is currently lacking, the protocols described herein for combustion calorimetry, mass spectrometry, and computational chemistry provide a clear pathway for researchers to obtain this critical information. The structured data presentation format will aid in the consistent reporting and comparison of future findings.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Temperature change (combustion) | Practical videos | RSC Education [edu.rsc.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. practical-science.com [practical-science.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Potential Biological Activity of 2-(2,6-Difluorophenyl) Analogues: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of compounds structurally related to 2-(2,6-difluorophenyl)ethanol. Due to a scarcity of publicly available data on the biological evaluation of direct this compound analogs, this paper focuses on a series of structurally similar 1-(difluorophenyl)-3-(substituted phenyl)-2-propen-1-ones. These chalcone derivatives, featuring the key difluorophenyl moiety, have demonstrated significant potential as anticancer agents. This document provides a comprehensive overview of their synthesis, cytotoxic activity against various cancer cell lines, and insights into their mechanism of action, including the induction of apoptosis. Detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.
Introduction
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,6-difluorophenyl group, in particular, is a key pharmacophore in a number of biologically active compounds. While the biological profile of this compound itself is not extensively documented in publicly accessible literature, the investigation of its structural analogs offers valuable insights into the potential therapeutic applications of this chemical scaffold.
This whitepaper will focus on a series of difluorophenyl-containing chalcones, specifically 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, which have been synthesized and evaluated for their anticancer properties.[1] These compounds serve as relevant surrogates for understanding the potential biological impact of the 2,6-difluorophenyl moiety in a more complex molecular framework. The findings from these studies suggest that this structural motif is a promising starting point for the design of novel therapeutic agents.
Synthesis of Difluorophenyl-Containing Propenone Analogs
A series of 1-(2,5/3,5-difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-ones were synthesized via a Claisen-Schmidt condensation reaction.[1] The general synthetic procedure involves the reaction of an appropriately substituted difluorophenyl ketone with a dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, in an ethanol solvent at room temperature.[1]
Quantitative Biological Activity Data
The cytotoxic activities of the synthesized difluorophenyl-dimethoxy-substituted chalcones were evaluated against human oral squamous cell carcinoma (OSCC) cell lines (Ca9-22 and HSC-2) and normal human oral cells (gingival fibroblasts - HGF, and periodontal ligament fibroblasts - HPLF).[1] The half-maximal cytotoxic concentration (CC50) values were determined and are summarized in the table below.
| Compound ID | R1 | R2 | Ca9-22 (CC50, µM) | HSC-2 (CC50, µM) | HGF (CC50, µM) | HPLF (CC50, µM) |
| 1 | 2,5-diF | 2,3-diMeO | >100 | >100 | >100 | >100 |
| 2 | 2,5-diF | 2,4-diMeO | 15.6 | 13.2 | 38.4 | 45.2 |
| 3 | 2,5-diF | 2,5-diMeO | 19.8 | 15.1 | 42.3 | 55.8 |
| 4 | 2,5-diF | 3,4-diMeO | 25.6 | 20.3 | 58.7 | 68.4 |
| 5 | 3,5-diF | 2,3-diMeO | 40.1 | 35.8 | 75.1 | 88.9 |
| 6 | 3,5-diF | 2,4-diMeO | 22.4 | 18.9 | 50.2 | 61.7 |
| 7 | 3,5-diF | 2,5-diMeO | 12.3 | 9.8 | 35.6 | 41.3 |
| 8 | 3,5-diF | 3,4-diMeO | 33.7 | 28.5 | 65.4 | 77.1 |
| 5-Fluorouracil | - | - | 20.5 | 15.8 | - | - |
Data extracted from Yamali et al. (2017).[1]
Experimental Protocols
General Synthesis of 1-(Difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-ones[1]
To a solution of the respective difluoro-dimethoxy substituted chalcone (1 mmol) in ethanol, a 30% aqueous solution of sodium hydroxide was added. The reaction mixture was stirred at room temperature. Upon completion, the mixture was poured into an ice-water mixture and acidified with a 10% HCl solution to a pH of 3. The resulting solid was collected by filtration and purified by crystallization from an appropriate solvent (e.g., ethanol-water or ethanol) or by column chromatography on silica gel using chloroform as the eluent.
Cell Culture[1]
Human oral squamous cell carcinoma cell lines (Ca9-22 and HSC-2) and human normal oral cells (gingival fibroblasts - HGF, and periodontal ligament fibroblasts - HPLF) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
Cytotoxicity Assay[1]
The cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 24 hours. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curves.
Western Blot Analysis for Apoptosis Markers[1]
HSC-2 and Ca9-22 cells were treated with compound 7 at its CC50 concentration for 24 hours. After treatment, cells were harvested and lysed. Protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against PARP, cleaved caspase-3, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The cytotoxic effect of the difluorophenyl-containing propenone analogs, particularly compound 7 , has been linked to the induction of apoptosis.[1] The proposed mechanism involves the activation of the caspase cascade, leading to the cleavage of key cellular proteins such as PARP.
Caption: Proposed apoptotic pathway induced by Compound 7.
The general workflow for evaluating the cytotoxic and apoptotic effects of these compounds is outlined below.
Caption: General experimental workflow for evaluation.
Discussion and Future Perspectives
The data presented herein on 1-(difluorophenyl)-3-(substituted phenyl)-2-propen-1-ones indicate that the difluorophenyl moiety is a valuable component in the design of cytotoxic agents. The position of the fluorine and methoxy groups on the phenyl rings significantly influences the biological activity, highlighting the importance of structure-activity relationship (SAR) studies in optimizing lead compounds.
Specifically, compound 7 , with a 3,5-difluorophenyl A-ring and a 2,5-dimethoxyphenyl B-ring, demonstrated the most potent and selective cytotoxicity against the tested oral squamous cell carcinoma cell lines.[1] The induction of apoptosis, confirmed by the cleavage of caspase-3 and PARP, suggests a specific mechanism of action that warrants further investigation.[1]
Future research should focus on the synthesis and evaluation of a broader range of analogs to further elucidate the SAR. This should include direct analogs of this compound to determine the contribution of the core scaffold to the observed biological activity. Moreover, in vivo studies are necessary to assess the therapeutic potential and pharmacokinetic properties of these promising compounds. The exploration of other potential biological activities, such as anti-inflammatory, antimicrobial, or neuroprotective effects, could also unveil new therapeutic applications for this class of molecules.
Conclusion
While direct biological data on this compound analogs is limited, the study of structurally related difluorophenyl-containing propenones provides strong evidence for the potential of this chemical class as a source of novel anticancer agents. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective therapies. The promising cytotoxic and pro-apoptotic activities of these compounds underscore the importance of continued investigation into the therapeutic potential of molecules bearing the 2,6-difluorophenyl moiety.
References
Role of fluorine atoms in 2-(2,6-Difluorophenyl)ethanol properties
An In-Depth Technical Guide to the Role of Fluorine Atoms in the Properties of 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides a detailed examination of the role of the two fluorine atoms in this compound, a structural motif found in various biologically active compounds. By leveraging the unique electronic properties of fluorine, drug designers can enhance metabolic stability, modulate lipophilicity and acidity, and influence conformational preferences to optimize drug candidates. This document will explore these effects through a combination of theoretical principles, extrapolated data, and detailed experimental protocols relevant to drug discovery and development.
Introduction: The Significance of Fluorine in Medicinal Chemistry
Fluorine has become an indispensable element in drug discovery, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Its unique properties, including its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for strategic molecular modifications that can profoundly enhance a drug candidate's profile.[2][3] Key benefits of fluorination include:
-
Altered Physicochemical Properties : Fluorine's strong electron-withdrawing nature can modify the acidity (pKa) and basicity of nearby functional groups, which in turn affects solubility, binding interactions, and bioavailability.[2][4]
-
Enhanced Metabolic Stability : The C-F bond is significantly stronger (bond energy ~441 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[3][5] This "metabolic blocking" can increase a drug's half-life and oral bioavailability.[6][7]
-
Increased Binding Affinity : Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[3]
-
Modulation of Lipophilicity : The introduction of fluorine generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cellular membranes.[6][8]
This guide focuses specifically on the 2,6-difluoro substitution pattern on the phenyl ring of 2-phenylethanol, a common structural unit.
The Impact of 2,6-Difluorination on the Properties of Phenyl-Ethanol
The presence of two fluorine atoms ortho to the ethanol substituent in this compound introduces significant changes to the molecule's fundamental properties compared to its non-fluorinated parent, phenylethanol.
Physicochemical Properties
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter for membrane permeability and overall drug-likeness. The substitution of hydrogen with fluorine atoms typically increases lipophilicity.[6] The two highly electronegative fluorine atoms in the 2,6-positions create a more electron-deficient, and thus less polarizable, aromatic ring, which reduces interactions with water and favors partitioning into a nonpolar environment like octanol.
Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect can significantly influence the acidity of nearby functional groups.[2][4] In this compound, the two fluorine atoms pull electron density away from the aromatic ring and, subsequently, from the benzylic carbon and the attached hydroxyl group. This stabilizes the corresponding alkoxide anion upon deprotonation, making the hydroxyl group more acidic (i.e., lowering its pKa) compared to that of unsubstituted phenylethanol.
The ortho-substitution of the two fluorine atoms can introduce steric hindrance that restricts the free rotation of the phenyl ring around the C-C bond connecting it to the ethanol side chain. This conformational constraint can be advantageous in drug design, as it may lock the molecule into a bioactive conformation that is more favorable for binding to a specific biological target.
Pharmacokinetic Properties
One of the most significant contributions of the 2,6-difluoro substitution is the enhancement of metabolic stability. Aromatic rings are common sites of oxidative metabolism by CYP450 enzymes, which typically involves hydroxylation. By placing strong C-F bonds at the ortho positions, these sites are effectively shielded from enzymatic attack.[6][7] This blocking of metabolically labile C-H positions is a widely used strategy to improve the in vivo half-life and bioavailability of drug candidates.[5] The ethanol side chain itself can be a site of metabolism via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), leading to the corresponding aldehyde and carboxylic acid.[9][10] While the phenyl fluorine atoms do not directly block this pathway, their electronic influence may alter the rate of this metabolic conversion.
Quantitative Data Summary
| Property | Phenylethanol (Parent) | This compound (Expected) | Rationale for Change |
| LogP | ~1.36 | > 1.36 | Increased lipophilicity due to fluorine substitution.[6][8] |
| pKa (hydroxyl) | ~15.0 | < 15.0 | Increased acidity due to the strong inductive electron-withdrawing effect of two fluorine atoms.[2][4] |
| Metabolic Stability (t½) | Lower | Higher | Blocking of aromatic C-H oxidation by strong C-F bonds at the ortho positions.[5][7] |
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Impact of fluorine substitution on molecular properties.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 10. Ethanol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(2,6-Difluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates. Consequently, the development of efficient and highly stereoselective methods for its synthesis is of paramount importance. These application notes provide detailed protocols for the asymmetric synthesis of (S)-2-(2,6-Difluorophenyl)ethanol, focusing on both biocatalytic and chemical methodologies. The protocols are designed to be readily implemented in a laboratory setting.
Data Presentation
The following tables summarize quantitative data for two primary approaches to the asymmetric synthesis of (S)-2-(2,6-Difluorophenyl)ethanol: enzymatic reduction using a ketoreductase (KRED) and chemical asymmetric transfer hydrogenation.
Table 1: Biocatalytic Synthesis of (S)-2-(2,6-Difluorophenyl)ethanol using an Engineered Ketoreductase
| Parameter | Value/Condition | Reference |
| Enzyme | Engineered Ketoreductase (KRED) from Lactobacillus sp. | [1] |
| Substrate | 2',6'-Difluoroacetophenone | [2] |
| Substrate Conc. | 50 - 100 g/L | [1] |
| Cofactor | NADPH | [1] |
| Cofactor Regen. | Glucose/Glucose Dehydrogenase (GDH) | [1] |
| Temperature | 25 - 35 °C | |
| pH | 6.5 - 7.5 | |
| Reaction Time | < 24 hours | [1] |
| Conversion | > 95% | [1] |
| Enantiomeric Excess | > 99% (S)-enantiomer | [1] |
| Work-up | Organic solvent extraction (e.g., ethyl acetate) |
Table 2: Chemical Synthesis of (S)-2-(2,6-Difluorophenyl)ethanol via Asymmetric Transfer Hydrogenation
| Parameter | Value/Condition | Reference |
| Catalyst | [RuCl(p-cymene)((S,S)-TsDPEN)] | [3] |
| Substrate | 2',6'-Difluoroacetophenone | |
| Hydrogen Donor | Isopropanol or Formic acid/triethylamine mixture | [3] |
| Base | t-BuOK (if using isopropanol) | |
| Catalyst Loading | 0.1 - 1 mol% | |
| Temperature | 25 - 40 °C | |
| Reaction Time | 2 - 12 hours | |
| Conversion | > 90% | |
| Enantiomeric Excess | > 95% (S)-enantiomer | |
| Work-up | Filtration, solvent evaporation, and chromatography |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using a Ketoreductase
This protocol is based on the highly selective reduction of 2',6'-disubstituted acetophenones using an engineered ketoreductase.[1]
Materials:
-
Engineered Ketoreductase (KRED) with (S)-selectivity for 2',6'-disubstituted acetophenones
-
2',6'-Difluoroacetophenone
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 1.2 M.
-
Add NADP+ to a final concentration of 1 mM.
-
Add Glucose Dehydrogenase (GDH) to a final concentration of 5 g/L.
-
Add the engineered Ketoreductase (KRED) to a final concentration of 2-5 g/L.
-
Stir the mixture until all components are dissolved.
-
Substrate Addition: Add 2',6'-difluoroacetophenone to the reaction mixture to a final concentration of 50 g/L.
-
Reaction: Maintain the reaction temperature at 30°C with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride.
-
Extract the product with an equal volume of ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude (S)-2-(2,6-Difluorophenyl)ethanol by flash column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Transfer Hydrogenation
This protocol describes a chemical method for the asymmetric reduction of 2',6'-difluoroacetophenone using a well-established ruthenium catalyst.[3]
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
2',6'-Difluoroacetophenone
-
Anhydrous isopropanol
-
Potassium tert-butoxide (t-BuOK)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Preparation: In a dry flask, dissolve the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.5 mol%) in anhydrous isopropanol.
-
Base Addition: Add potassium tert-butoxide (2 mol%) to the catalyst solution and stir for 15 minutes at room temperature.
-
Substrate Addition: Add a solution of 2',6'-difluoroacetophenone (1 equivalent) in anhydrous isopropanol to the activated catalyst mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford pure (S)-2-(2,6-Difluorophenyl)ethanol.
Mandatory Visualizations
References
Application of 2-(2,6-Difluorophenyl)ethanol in the Development of Anti-HIV-1 Agents
Introduction
2-(2,6-Difluorophenyl)ethanol and its derivatives are valuable building blocks in medicinal chemistry, particularly in the design of potent enzyme inhibitors. The presence of the difluorophenyl group can significantly enhance binding affinity and improve the pharmacokinetic profile of drug candidates. This report details the application of a structurally related moiety, 1-(2,6-difluorophenyl)ethanol, in the synthesis of a series of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
Application Note: Synthesis of S-DABO Derivatives as HIV-1 Reverse Transcriptase Inhibitors
A notable application of the 2,6-difluorophenyl ethanol scaffold is in the synthesis of a class of compounds known as S-DABOs (5-Alkyl-2-(alkylthio)-6-(benzyl)-3,4-dihydropyrimidin-4(3H)-ones). These compounds have been investigated as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). The 1-(2,6-difluorophenyl)ethyl moiety has been incorporated into the S-DABO scaffold to enhance the inhibitory activity.
One of the most potent compounds identified in a key study is 2-(cyclopentylthio)-6-[1-(2,6-difluorophenyl)ethyl]-5-methyl-3,4-dihydropyrimidin-4(3H)-one .[1] This compound demonstrated high potency and selectivity against HIV-1.
Quantitative Biological Data
The biological activity of the S-DABO derivatives was evaluated through various assays to determine their anti-HIV-1 efficacy, cytotoxicity, and inhibitory effect on the HIV-1 reverse transcriptase enzyme. The key parameters measured were the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the 50% inhibitory concentration (IC50).
| Compound ID | Ar (Aryl group) | R | Y | X (Alkylthio) | EC50 (µM) | CC50 (µM) | SI | IC50 (µM) |
| 3w | 2,6-F₂-Ph | Me | Me | c-pentyl | 0.006 | >200 | >33333 | 0.005 |
| (+)-3w | 2,6-F₂-Ph | Me | Me | c-pentyl | 0.002 | >200 | >100000 | 0.008 |
| (-)-3w | 2,6-F₂-Ph | Me | Me | c-pentyl | - | - | - | - |
| MKC-442 (Reference) | - | - | - | - | 0.030 | >200 | >6666 | 0.040 |
EC50: 50% effective concentration for inhibiting HIV-1 replication in MT-4 cells. CC50: 50% cytotoxic concentration in MT-4 cells. SI: Selectivity Index (CC50/EC50). IC50: 50% inhibitory concentration against recombinant wild-type HIV-1 RT. Data extracted from Mai, A. et al. J. Med. Chem. 2001, 42, 619-627.[1]
Experimental Protocols
Synthesis of 2-(cyclopentylthio)-6-[1-(2,6-difluorophenyl)ethyl]-5-methyl-3,4-dihydropyrimidin-4(3H)-one (3w)
The synthesis of the target S-DABO derivatives can be accomplished through a multi-step process. A general synthetic route is outlined below.
Scheme 1: General Synthesis of S-DABO Derivatives
Caption: Synthetic pathway for S-DABO derivatives.
Protocol:
-
Synthesis of Ethyl 4-(2,6-difluorophenyl)-2-methyl-3-oxobutanoate: 2,6-Difluorophenylacetic acid is converted to its corresponding acylimidazolide. This intermediate is then reacted with the magnesium salt of ethyl 2-methylmalonate to yield the β-keto ester.
-
Synthesis of 6-(1-(2,6-Difluorophenyl)ethyl)-5-methyl-2-thiouracil: The β-keto ester is condensed with thiourea in the presence of a base like sodium ethoxide in ethanol under reflux to form the thiouracil ring.
-
Synthesis of 2-(cyclopentylthio)-6-[1-(2,6-difluorophenyl)ethyl]-5-methyl-3,4-dihydropyrimidin-4(3H)-one (3w): The thiouracil intermediate is S-alkylated using cyclopentyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) to afford the final product.
Anti-HIV-1 Activity Assay
Principle: The anti-HIV-1 activity is determined by measuring the inhibition of virus-induced cytopathic effects in a susceptible human T-lymphocyte cell line (MT-4). Cell viability is quantified using the MTT colorimetric method.
Protocol:
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 1 x 10^4 cells/well.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Virus Infection: A standardized amount of HIV-1 (strain IIIB) is added to the wells. Control wells include uninfected cells and infected cells without any compound.
-
Incubation: The plates are incubated at 37 °C in a humidified atmosphere with 5% CO2 for 5 days.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., isopropanol with 0.04 N HCl).
-
Data Analysis: The absorbance is read at 570 nm using a microplate reader. The EC50 value is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.
HIV-1 Reverse Transcriptase Inhibition Assay
Principle: The inhibitory activity against HIV-1 RT is measured using a cell-free enzymatic assay that quantifies the incorporation of a labeled nucleotide into a DNA strand synthesized by the enzyme using an RNA template.
Protocol:
-
Assay Setup: The assay is performed in a 96-well plate coated with streptavidin. A biotinylated poly(A) template is bound to the wells.
-
Reaction Mixture: A reaction mixture containing an oligo(dT) primer, dNTPs (including DIG-labeled dUTP), and the test compound at various concentrations is prepared.
-
Enzyme Addition: Recombinant HIV-1 RT is added to the wells to initiate the reaction.
-
Incubation: The plate is incubated at 37 °C for 1 hour.
-
Detection: The incorporated DIG-labeled dUTP is detected using an anti-DIG antibody conjugated to peroxidase, followed by the addition of a colorimetric substrate (e.g., ABTS).
-
Data Analysis: The absorbance is measured at 405 nm. The IC50 value is determined as the compound concentration that reduces the enzyme activity by 50%.
Caption: Workflow for the anti-HIV-1 activity assay.
Signaling Pathway
The target of the S-DABO compounds is the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. NNRTIs bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for the integration of the viral genetic material into the host cell's genome.
Caption: Inhibition of HIV-1 replication by S-DABO derivatives.
References
Anwendungs- und Protokollhinweise zur Derivatisierung der Hydroxylgruppe in 2-(2,6-Difluorphenyl)ethanol
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2-(2,6-Difluorphenyl)ethanol ist ein wichtiger Baustein in der organischen Synthese, insbesondere in der pharmazeutischen Chemie. Die Derivatisierung seiner primären Hydroxylgruppe ist ein entscheidender Schritt, um seine physikochemischen Eigenschaften zu modifizieren, die Löslichkeit zu verbessern, die analytische Detektion zu erleichtern oder als Schutzgruppe in mehrstufigen Synthesen zu fungieren. Diese Application Note beschreibt detaillierte Protokolle für die gängigsten Derivatisierungsreaktionen – Veresterung, Veretherung und Silylierung – von 2-(2,6-Difluorphenyl)ethanol und fasst die quantitativen Daten zur einfachen Vergleichbarkeit zusammen.
Methoden zur Derivatisierung
Die Hydroxylgruppe von 2-(2,6-Difluorphenyl)ethanol kann durch verschiedene Standardreaktionen der organischen Chemie modifiziert werden. Die Wahl der Methode hängt vom gewünschten Derivat, den nachfolgenden Reaktionsbedingungen und der für die Analyse vorgesehenen Technik ab.
-
Veresterung: Die Umwandlung in einen Ester wird typischerweise zur Erhöhung der Lipophilie, zur Einführung einer für die Chromatographie geeigneten Gruppe oder als Schutzgruppe durchgeführt.[1][2]
-
Veretherung: Die Bildung eines Ethers ist eine gängige Strategie zur dauerhaften Blockierung der Hydroxylgruppe, da Ether im Allgemeinen chemisch stabiler sind als Ester.[3]
-
Silylierung: Die Einführung einer Silylgruppe, wie z. B. einer Trimethylsilylgruppe (TMS), erhöht die Flüchtigkeit der Verbindung erheblich, was sie für die Gaschromatographie (GC)-Analyse geeignet macht.[4]
Abbildung 1: Allgemeine Reaktionsschemata für die Derivatisierung.
Experimentelle Protokolle
Die folgenden Protokolle sind repräsentative Beispiele und können je nach spezifischen Anforderungen an Ausbeute, Reinheit und Maßstab angepasst werden.
Protokoll 1: Veresterung mit Acetylchlorid
Dieses Protokoll beschreibt die Synthese von 2-(2,6-Difluorphenyl)ethylacetat.
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben unter Stickstoffatmosphäre werden 1,58 g (10 mmol) 2-(2,6-Difluorphenyl)ethanol in 20 mL wasserfreiem Dichlormethan (DCM) gelöst.
-
Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Reagenzzugabe: 1,2 mL (12 mmol) Triethylamin werden zu der gerührten Lösung gegeben, gefolgt von der tropfenweisen Zugabe von 0,85 mL (12 mmol) Acetylchlorid.
-
Reaktion: Die Reaktionsmischung wird für 2 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von 20 mL gesättigter Natriumbicarbonatlösung beendet. Die organische Phase wird abgetrennt, mit Wasser (2 x 20 mL) und gesättigter Kochsalzlösung (20 mL) gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat 9:1) gereinigt, um das reine 2-(2,6-Difluorphenyl)ethylacetat zu erhalten.
Protokoll 2: Williamson-Ethersynthese mit Ethyliodid
Dieses Protokoll beschreibt die Synthese von 1-(2-Ethoxyethyl)-2,6-difluorbenzol.
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben unter Stickstoffatmosphäre werden 1,58 g (10 mmol) 2-(2,6-Difluorphenyl)ethanol in 20 mL wasserfreiem Tetrahydrofuran (THF) gelöst.
-
Basenzugabe: 0,48 g (12 mmol, 60%ige Dispersion in Mineralöl) Natriumhydrid werden portionsweise bei 0 °C zugegeben.
-
Aktivierung: Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.
-
Reagenzzugabe: 0,75 mL (12 mmol) Ethyliodid werden langsam zugetropft.
-
Reaktion: Die Reaktionsmischung wird für 12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktion vorsichtig durch Zugabe von 10 mL Wasser beendet. Die wässrige Phase wird mit Diethylether (3 x 20 mL) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Produkt wird durch Säulenchromatographie (Eluent: Hexan/DCM 2:1) gereinigt.
Protokoll 3: Silylierung mit BSTFA für die GC-Analyse
Dieses Protokoll beschreibt die Herstellung einer für die Gaschromatographie geeigneten Probe.
-
Probenvorbereitung: 1-2 mg 2-(2,6-Difluorphenyl)ethanol werden in ein 2-mL-GC-Vial eingewogen.
-
Lösungsmittelzugabe: 1 mL wasserfreies Acetonitril wird zugegeben, um die Probe zu lösen.
-
Reagenzzugabe: 100 µL N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) werden in das Vial gegeben.
-
Reaktion: Das Vial wird fest verschlossen und für 30 Minuten bei 60 °C in einem Heizblock inkubiert.
-
Analyse: Nach Abkühlen auf Raumtemperatur ist die Probe bereit für die Injektion in den Gaschromatographen.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die typischen Reaktionsbedingungen und Ergebnisse für die beschriebenen Protokolle zusammen.
| Parameter | Veresterung (Protokoll 1) | Veretherung (Protokoll 2) | Silylierung (Protokoll 3) |
| Reagenzien | Acetylchlorid, Triethylamin | Ethyliodid, Natriumhydrid | BSTFA |
| Lösungsmittel | Dichlormethan (DCM) | Tetrahydrofuran (THF) | Acetonitril |
| Temperatur | 0 °C bis Raumtemperatur | 0 °C bis 66 °C (Rückfluss) | 60 °C |
| Reaktionszeit | 2 Stunden | 12 Stunden | 30 Minuten |
| Typ. Ausbeute | > 95 % | 80 - 90 % | Quantitativ (für GC) |
| Reinheit | > 98 % (nach Säule) | > 97 % (nach Säule) | Nicht anwendbar |
Spektroskopische Daten der Derivate
Die erfolgreiche Derivatisierung kann durch verschiedene spektroskopische Methoden bestätigt werden.
| Derivat | ¹H-NMR (CDCl₃, δ in ppm) | ¹³C-NMR (CDCl₃, δ in ppm) | IR (Film, cm⁻¹) |
| Acetat | 4.35 (t, 2H), 3.05 (t, 2H), 2.05 (s, 3H) | 171.0, 63.5, 30.2, 21.0 | 1740 (C=O), 1240 (C-O) |
| Ethylether | 3.65 (t, 2H), 3.50 (q, 2H), 2.95 (t, 2H), 1.20 (t, 3H) | 70.1, 66.2, 31.5, 15.2 | 1115 (C-O-C) |
| TMS-Ether | 3.70 (t, 2H), 2.85 (t, 2H), 0.15 (s, 9H) | 62.8, 32.1, -0.5 | 1090 (Si-O), 840 (Si-C) |
Hinweis: Die hier dargestellten spektroskopischen Daten sind repräsentative, erwartete Werte und dienen zur Veranschaulichung.
Auswahl der geeigneten Derivatisierungsmethode
Die Wahl der richtigen Methode ist entscheidend für den Erfolg des nachfolgenden Experiments oder der Analyse.
Abbildung 3: Entscheidungsbaum zur Methodenauswahl.
Fazit
Die Derivatisierung der Hydroxylgruppe von 2-(2,6-Difluorphenyl)ethanol ist ein vielseitiges Werkzeug für Chemiker in der Forschung und Entwicklung. Die hier vorgestellten Protokolle für Veresterung, Veretherung und Silylierung bieten zuverlässige und reproduzierbare Methoden zur Modifikation dieser Verbindung. Die Auswahl der geeigneten Methode sollte sich nach dem spezifischen Ziel der Derivatisierung richten, sei es für die analytische Charakterisierung oder als intermediärer Schritt in einer komplexen Synthese. Die bereitgestellten Daten und Diagramme sollen Forschern als praktische Anleitung und Referenz dienen.
References
Application Notes and Protocols: Reaction of 2-(2,6-Difluorophenyl)ethanol with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, providing versatile intermediates for further molecular elaboration. The reaction of 2-(2,6-difluorophenyl)ethanol with thionyl chloride (SOCl₂) is a robust method for the synthesis of 1-(2-chloroethyl)-2,6-difluorobenzene. This resulting haloalkane is a potentially valuable building block in medicinal chemistry and drug discovery, as the introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Substituted phenylethyl chlorides, in particular, are precursors to a variety of pharmaceutical agents.[3][4]
This document provides detailed application notes, experimental protocols, and data for the synthesis and characterization of 1-(2-chloroethyl)-2,6-difluorobenzene from this compound using thionyl chloride.
Reaction Scheme
The overall transformation involves the substitution of the hydroxyl group in this compound with a chlorine atom from thionyl chloride, producing 1-(2-chloroethyl)-2,6-difluorobenzene, with sulfur dioxide and hydrogen chloride as byproducts.
Diagram of the general reaction scheme.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₈H₈F₂O | 158.15 | Colorless liquid |
| Thionyl chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid |
| 1-(2-Chloroethyl)-2,6-difluorobenzene | C₈H₇ClF₂ | 176.59 | Colorless liquid |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons (multiplet), -CH₂-CH₂-OH protons (triplets), -OH proton (broad singlet). |
| ¹³C NMR | Aromatic carbons (doublets due to C-F coupling), -CH₂-CH₂-OH carbons. |
| IR (cm⁻¹) | ~3350 (O-H stretch, broad), ~2940 (C-H stretch), ~1625 & 1470 (C=C aromatic stretch), ~1050 (C-O stretch). |
Table 3: Expected Spectroscopic Data for 1-(2-Chloroethyl)-2,6-difluorobenzene
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons (multiplet), -CH₂-CH₂-Cl protons (triplets). |
| ¹³C NMR | Aromatic carbons (doublets due to C-F coupling), -CH₂-CH₂-Cl carbons. |
| IR (cm⁻¹) | ~2960 (C-H stretch), ~1625 & 1470 (C=C aromatic stretch), ~780 (C-Cl stretch). |
Experimental Protocols
This protocol is a representative procedure for the chlorination of a primary benzylic alcohol with thionyl chloride. Yields for such reactions are typically high, often in the range of 80-95%.[5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with NaOH solution)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane. Transfer the solution to the round-bottom flask.
-
Cooling: Cool the solution in an ice-water bath to 0 °C with stirring.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes. The reaction is exothermic, and the dropwise addition helps to control the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(2-chloroethyl)-2,6-difluorobenzene.
Mandatory Visualization
Caption: Reaction mechanism for the chlorination.
Caption: Experimental workflow for the synthesis.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological effect of substituted phenyl-4-(2-chloroethyl)tetrahydro-1,4-oxazine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Federal Register :: Possible Control of Phenethyl Bromide as a List I Chemical [federalregister.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note and Protocols for the Oxidation of 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the oxidation of 2-(2,6-difluorophenyl)ethanol to its corresponding ketone, 2-(2,6-difluorophenyl)ethanone. The protocols outlined herein utilize two robust and widely adopted oxidation methodologies: Dess-Martin Periodinane (DMP) oxidation and a TEMPO-catalyzed oxidation. These methods are selected for their mild reaction conditions, high efficiency, and broad functional group tolerance, making them suitable for complex molecule synthesis in drug development. This guide includes comprehensive, step-by-step procedures, tabulated data for expected outcomes, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, pivotal in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-(2,6-Difluorophenyl)ethanone is a valuable building block in medicinal chemistry, with the difluorophenyl motif being a key structural feature in various bioactive molecules. The selection of an appropriate oxidation method is crucial to ensure high yield and purity while avoiding over-oxidation or side reactions, particularly with substrates bearing electron-withdrawing groups.
This application note details two reliable methods for the synthesis of 2-(2,6-difluorophenyl)ethanone:
-
Dess-Martin Periodinane (DMP) Oxidation : A mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4] It operates under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups.[1][2]
-
TEMPO-Catalyzed Oxidation : A "green" and efficient catalytic method that uses a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant.[5][6][7] This system is known for its high selectivity for the oxidation of primary alcohols to aldehydes.[6][7]
Data Presentation
The following table summarizes the expected quantitative data for the described oxidation protocols. These values are based on typical yields and purities achieved for similar substrates under optimized conditions.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | TEMPO-Catalyzed Oxidation |
| Starting Material | This compound | This compound |
| Product | 2-(2,6-Difluorophenyl)ethanone | 2-(2,6-Difluorophenyl)ethanone |
| Molecular Weight ( g/mol ) | Starting Material: 158.13; Product: 156.12 | Starting Material: 158.13; Product: 156.12 |
| Typical Reaction Time | 1-3 hours | 2-4 hours |
| Reaction Temperature | Room Temperature (20-25 °C) | 0 °C to Room Temperature |
| Expected Yield | 90-95% | 85-92% |
| Purity (by ¹H NMR) | >98% | >97% |
| Work-up Procedure | Filtration and solvent evaporation | Liquid-liquid extraction |
| Purification | Silica gel column chromatography | Silica gel column chromatography |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the oxidation of this compound using Dess-Martin Periodinane.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
With vigorous stirring, add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(2,6-difluorophenyl)ethanone.
Protocol 2: TEMPO-Catalyzed Oxidation
This protocol details the oxidation of this compound using a TEMPO/bleach system.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium bromide (NaBr)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add TEMPO (0.01 eq) and an aqueous solution of sodium bromide (0.1 eq).
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq) dropwise, maintaining the temperature at 0 °C. The addition of a saturated aqueous solution of NaHCO₃ (1.2 eq) can help to maintain a basic pH.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1 M HCl, then with saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure 2-(2,6-difluorophenyl)ethanone.
Visualizations
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Chemical transformation of the starting material to the product.
Caption: General experimental workflow for the oxidation reaction.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. TEMPO [organic-chemistry.org]
- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2,6-Difluorophenyl)ethanol as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(2,6-Difluorophenyl)ethanol is a valuable and versatile building block in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, binding affinity, and cell permeability. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of 2-(2,6-difluorophenyl)acetonitrile, a crucial intermediate in the synthesis of the antiepileptic drug Rufinamide.
While direct literature detailing a two-step synthesis of 2-(2,6-difluorophenyl)acetonitrile from this compound is not extensively documented, the transformation is a standard and highly feasible synthetic route in organic chemistry. The protocols provided herein are based on well-established general methodologies for the conversion of alcohols to sulfonates and subsequent nucleophilic substitution with cyanide.
Key Application: Synthesis of 2-(2,6-Difluorophenyl)acetonitrile
2-(2,6-Difluorophenyl)acetonitrile is a pivotal intermediate in the synthesis of Rufinamide, an anticonvulsant medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1] The synthetic strategy involves the conversion of the hydroxyl group of this compound into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide source.
Synthetic Pathway Overview
The overall two-step synthesis from this compound to 2-(2,6-difluorophenyl)acetonitrile is depicted below. This is followed by the conversion to 2,6-difluorobenzyl azide, the direct precursor for the triazole ring formation in Rufinamide.
Data Presentation
The following tables summarize the key reagents, conditions, and expected outcomes for the synthesis of 2-(2,6-difluorophenyl)acetonitrile.
Table 1: Tosylation/Mesylation of this compound
| Parameter | Tosylation | Mesylation |
| Starting Material | This compound | This compound |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Base | Pyridine or Triethylamine | Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 4-12 hours | 2-6 hours |
| Product | 2-(2,6-Difluorophenyl)ethyl tosylate | 2-(2,6-Difluorophenyl)ethyl mesylate |
| Typical Yield | 85-95% | 90-98% |
Table 2: Cyanation of 2-(2,6-Difluorophenyl)ethyl Sulfonates
| Parameter | Method |
| Starting Material | 2-(2,6-Difluorophenyl)ethyl tosylate or mesylate |
| Reagent | Sodium Cyanide (NaCN) |
| Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |
| Temperature | 80-120 °C |
| Reaction Time | 4-12 hours |
| Product | 2-(2,6-Difluorophenyl)acetonitrile |
| Typical Yield | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,6-Difluorophenyl)ethyl Tosylate
This protocol is based on general procedures for the tosylation of alcohols.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Stir for an additional 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-(2,6-difluorophenyl)ethyl tosylate.
Protocol 2: Synthesis of 2-(2,6-Difluorophenyl)acetonitrile
This protocol is based on general procedures for the nucleophilic substitution of tosylates with cyanide.
Materials:
-
2-(2,6-Difluorophenyl)ethyl tosylate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(2,6-Difluorophenyl)ethyl tosylate (1.0 eq) in anhydrous DMSO (10 mL per 1 g of tosylate) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add sodium cyanide (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Combine the organic extracts and wash with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure 2-(2,6-difluorophenyl)acetonitrile.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target pharmaceutical intermediate.
Conclusion
This compound serves as an effective and readily available precursor for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document provide a clear and reproducible pathway for the preparation of 2-(2,6-difluorophenyl)acetonitrile, a key building block for the antiepileptic drug Rufinamide. The straightforward nature of these transformations, coupled with the potential for high yields, makes this synthetic route attractive for both academic research and industrial drug development applications. Careful optimization of reaction conditions will be crucial for maximizing efficiency and purity on a larger scale.
References
Application of 2-(2,6-Difluorophenyl)ethanol in the Synthesis of the Fungicide Oxathiapiprolin
Introduction
2-(2,6-Difluorophenyl)ethanol is a valuable fluorinated building block for the synthesis of complex agrochemicals. The presence of the 2,6-difluorophenyl moiety can significantly enhance the biological activity and metabolic stability of the final product. This application note details a synthetic pathway for the potent fungicide Oxathiapiprolin, starting from this compound. Oxathiapiprolin is a piperidinyl thiazole isoxazoline fungicide that is highly effective against oomycete pathogens.[1][2][3] The synthesis involves a key oxidation step, followed by a Wittig reaction and a 1,3-dipolar cycloaddition to construct the core isoxazoline ring structure.
Synthetic Pathway Overview
The overall synthetic strategy to an advanced intermediate of Oxathiapiprolin, starting from this compound, is depicted below. The pathway involves three key transformations:
-
Oxidation: this compound is oxidized to the corresponding aldehyde, 2,6-difluorobenzaldehyde.
-
Wittig Reaction: The aldehyde undergoes a Wittig reaction to form 2,6-difluorostyrene.
-
1,3-Dipolar Cycloaddition: 2,6-difluorostyrene is reacted with a nitrile oxide (generated in situ) to yield the crucial 3-(chloromethyl)-5-(2,6-difluorophenyl)-4,5-dihydroisoxazole intermediate.
Caption: Synthetic workflow for the preparation of a key Oxathiapiprolin intermediate.
Experimental Protocols
Step 1: Oxidation of this compound to 2,6-Difluorobenzaldehyde
A mild and efficient method for this oxidation is the Swern oxidation, which avoids the use of heavy metals and typically provides high yields of the aldehyde without over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The reaction is stirred for 45 minutes.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,6-difluorobenzaldehyde.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,6-Difluorobenzaldehyde |
| Typical Yield | >90% |
| Purity | >98% (after chromatography) |
Step 2: Wittig Reaction of 2,6-Difluorobenzaldehyde to form 2,6-Difluorostyrene
The Wittig reaction is a reliable method for the formation of alkenes from aldehydes. In this step, 2,6-difluorobenzaldehyde is converted to 2,6-difluorostyrene.
Materials:
-
2,6-Difluorobenzaldehyde
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF in a flame-dried flask.
-
The suspension is cooled to 0 °C, and n-BuLi (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 1 hour to generate the ylide, which typically results in a color change.
-
A solution of 2,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude 2,6-difluorostyrene is purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,6-Difluorobenzaldehyde |
| Product | 2,6-Difluorostyrene |
| Typical Yield | 70-85% |
| Purity | >97% (after chromatography) |
Step 3: 1,3-Dipolar Cycloaddition to form 3-(Chloromethyl)-5-(2,6-difluorophenyl)-4,5-dihydroisoxazole
This step involves the reaction of 2,6-difluorostyrene with a nitrile oxide generated in situ from 2-chloroacetaldoxime. This cycloaddition reaction forms the core isoxazoline ring of the Oxathiapiprolin intermediate.
Materials:
-
2,6-Difluorostyrene
-
2-Chloroacetaldoxime
-
Sodium hypochlorite solution (bleach)
-
Triethylamine
-
Dichloromethane
Procedure:
-
A solution of 2,6-difluorostyrene (1.0 equivalent) and 2-chloroacetaldoxime (1.2 equivalents) in dichloromethane is prepared in a reaction flask.
-
The solution is cooled to 0 °C, and triethylamine (a catalytic amount) is added.
-
Aqueous sodium hypochlorite solution (1.5 equivalents) is added dropwise to the stirred mixture, maintaining the temperature at 0-5 °C. The nitrile oxide is generated in situ and reacts with the styrene.
-
The reaction is stirred at room temperature for 4-6 hours until completion (monitored by TLC).
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-(chloromethyl)-5-(2,6-difluorophenyl)-4,5-dihydroisoxazole.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,6-Difluorostyrene |
| Product | 3-(Chloromethyl)-5-(2,6-difluorophenyl)-4,5-dihydroisoxazole |
| Typical Yield | 60-75% |
| Purity | >95% (after chromatography) |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical progression of the synthesis and the key inputs and outputs for each major step.
Caption: Detailed experimental workflow for the synthesis of the Oxathiapiprolin intermediate.
Conclusion
This application note demonstrates a viable synthetic route for a key intermediate of the fungicide Oxathiapiprolin, utilizing this compound as the starting material. The described protocols for oxidation, Wittig reaction, and 1,3-dipolar cycloaddition provide a framework for the laboratory-scale synthesis of this important agrochemical precursor. The presented quantitative data and workflows offer a guide for researchers and scientists in the field of agrochemical development.
References
- 1. How is Oxathiapiprolin synthesised?_Chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Evaluation of Oxathiapiprolin Derivatives as Fungicidal Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives [frontiersin.org]
Application Notes and Protocols for the Enantioselective Synthesis of 2-(2,6-Difluorophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 2-(2,6-difluorophenyl)ethanol derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development due to the unique properties conferred by the difluorophenyl moiety. The primary focus of this guide is the highly efficient Corey-Bakshi-Shibata (CBS) reduction of 2',6'-difluoroacetophenone. An alternative chemoenzymatic approach is also discussed.
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical industry. The this compound scaffold is of particular interest, as the fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Corey-Bakshi-Shibata (CBS) reduction offers a reliable and highly stereoselective method for producing enantiomerically enriched alcohols from prochiral ketones.[1][2][3][4][5] This method utilizes a chiral oxazaborolidine catalyst to facilitate the asymmetric reduction of the ketone by a stoichiometric borane reagent.[1][2][3][4][5]
Data Presentation
The following tables summarize representative quantitative data for the enantioselective reduction of 2',6'-difluoroacetophenone and related substrates using chemical and enzymatic methods.
Table 1: Corey-Bakshi-Shibata (CBS) Reduction of Substituted Acetophenones
| Substrate | Chiral Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2',6'-Difluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·THF | THF | -20 | >95 (expected) | >98 (expected) | Adapted from[6] |
| 2',6'-Difluoroacetophenone | (S)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ | Toluene | 0 | >95 (expected) | >98 (expected) | Adapted from[2] |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | -30 | >90 | >95 | General outcome from CBS literature |
| Acetophenone | (S)-Me-CBS-oxazaborolidine (10) | Borane-THF | THF | 23 | 97 | 96 (R) | [6] |
Table 2: Chemoenzymatic Reduction of Substituted Acetophenones
| Substrate | Biocatalyst (Enzyme) | Co-substrate | Buffer | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2',6'-Difluoroacetophenone | Ketoreductase (e.g., from Rhodotorula sp.) | Isopropanol | Phosphate (pH 7.0) | 30 | High (expected) | >99 (S) (expected) | Adapted from[7] |
| 2-Bromo-4-fluoroacetophenone | Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, Baker's yeast | Glucose | Not specified | Not specified | >90 | 99 (S) | [8] |
| Acetophenone | Immobilized Rhodotorula glutinis | Glucose | Not specified | Not specified | 77 | >99 (S) | [7] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-2-(2,6-Difluorophenyl)ethanol via CBS Reduction
This protocol describes the asymmetric reduction of 2',6'-difluoroacetophenone using (R)-2-Methyl-CBS-oxazaborolidine to yield (S)-2-(2,6-difluorophenyl)ethanol.
Materials:
-
2',6'-Difluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (2 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, flame-dried under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath
Procedure:
-
Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 10 mol%). Add 20 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Borane Addition: To the stirred catalyst solution at 0 °C, slowly add borane-THF complex (11.0 mL of a 1 M solution, 11.0 mmol, 1.1 equivalents) dropwise over 10 minutes. Stir the resulting mixture for an additional 15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve 2',6'-difluoroacetophenone (1.56 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -20 °C. Add the solution of 2',6'-difluoroacetophenone dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of 10 mL of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add 30 mL of 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the enantiomerically enriched (S)-2-(2,6-difluorophenyl)ethanol.
-
Characterization: Determine the yield and confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or chiral GC analysis.
Protocol 2: Chemoenzymatic Synthesis of (S)-2-(2,6-Difluorophenyl)ethanol
This protocol provides a general procedure for the asymmetric reduction of 2',6'-difluoroacetophenone using a ketoreductase enzyme. The specific enzyme and conditions may require optimization.
Materials:
-
2',6'-Difluoroacetophenone
-
Ketoreductase (KRED) or whole-cell biocatalyst (e.g., Rhodotorula sp.)
-
Glucose (or other suitable co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as a co-solvent and co-substrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Orbital shaker with temperature control
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, prepare a solution of 100 mL of phosphate buffer (100 mM, pH 7.0) containing glucose (e.g., 1-5% w/v).
-
Biocatalyst Addition: Add the ketoreductase enzyme or whole-cell biocatalyst to the buffer solution. The optimal amount should be determined experimentally.
-
Substrate Addition: Dissolve 2',6'-difluoroacetophenone (e.g., 100 mg) in a minimal amount of a water-miscible co-solvent like isopropanol (e.g., 1-5 mL) and add it to the reaction mixture.
-
Incubation: Incubate the flask in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 150-200 rpm) for 24-48 hours.
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by GC or HPLC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the reaction has reached the desired conversion, saturate the aqueous phase with sodium chloride. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
-
Characterization: Characterize the product and determine the enantiomeric excess as described in Protocol 1.
Visualizations
The following diagrams illustrate the key processes involved in the enantioselective synthesis of this compound.
Caption: General experimental workflow for the CBS reduction.
Caption: Catalytic cycle of the CBS reduction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. york.ac.uk [york.ac.uk]
- 7. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Difluorophenyl)ethanol is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The presence of the difluorophenyl moiety can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on practical and scalable methodologies suitable for industrial applications. The synthesis is presented as a two-step process: the preparation of the precursor, 2,6-difluorophenylacetic acid, followed by its reduction to the target alcohol.
Data Presentation
Table 1: Summary of Reactants and Stoichiometry for the Synthesis of 2,6-Difluorophenylacetic Acid
| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Quantity ( kg/mol of 1,3-Difluorobenzene) |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 1.0 | 114.09 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 1.1 | 44.0 L |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | As required |
| Carbon dioxide (solid) | CO₂ | 44.01 | Excess | As required |
| Hydrochloric acid (37%) | HCl | 36.46 | - | To pH < 2 |
| Toluene | C₇H₈ | 92.14 | - | For extraction |
Table 2: Summary of Reactants and Stoichiometry for the Reduction of 2,6-Difluorophenylacetic Acid
| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Quantity ( kg/mol of Acid) |
| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 1.0 | 172.13 |
| Borane dimethyl sulfide complex (BMS) | C₂H₉BS | 75.97 | 1.2 | 91.16 |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | - | As required |
| Methanol | CH₃OH | 32.04 | - | For quenching |
| Sodium hydroxide solution (1 M) | NaOH | 40.00 | - | For work-up |
| Toluene | C₇H₈ | 92.14 | - | For extraction |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2,6-Difluorophenylacetic Acid
This protocol describes the synthesis of 2,6-difluorophenylacetic acid from 1,3-difluorobenzene via ortho-lithiation and subsequent carboxylation.
Materials:
-
1,3-Difluorobenzene
-
n-Butyllithium (2.5 M solution in hexanes)
-
Diethyl ether (anhydrous)
-
Carbon dioxide (dry ice)
-
Hydrochloric acid (37%)
-
Toluene
-
Deionized water
-
Sodium sulfate (anhydrous)
Equipment:
-
A suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
A cooling/heating circulator.
-
Quench vessel.
-
Extraction and separation vessel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Charge the reactor with 1,3-difluorobenzene and anhydrous diethyl ether. Purge the reactor with dry nitrogen and cool the mixture to -70 °C using the circulator.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes) to the stirred solution via the dropping funnel, maintaining the internal temperature below -65 °C. After the addition is complete, stir the reaction mixture at -70 °C for 2 hours.
-
Carboxylation: In a separate vessel, crush a significant excess of dry ice into a fine powder. Transfer the cold lithiated intermediate from the reactor onto the powdered dry ice with vigorous stirring.
-
Quenching and Acidification: Once the addition is complete and the temperature has risen to ambient, slowly add deionized water to quench the reaction. Acidify the mixture to a pH below 2 with concentrated hydrochloric acid.
-
Extraction and Isolation: Transfer the mixture to a separation vessel and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude 2,6-difluorophenylacetic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Scale-up Reduction of 2,6-Difluorophenylacetic Acid to this compound
This protocol details the reduction of 2,6-difluorophenylacetic acid to the corresponding alcohol using borane dimethyl sulfide complex (BMS).
Materials:
-
2,6-Difluorophenylacetic acid
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Sodium hydroxide solution (1 M)
-
Toluene
-
Deionized water
-
Sodium sulfate (anhydrous)
Equipment:
-
A suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
A cooling/heating circulator.
-
Quench vessel.
-
Extraction and separation vessel.
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
Reaction Setup: Charge the reactor with 2,6-difluorophenylacetic acid and anhydrous tetrahydrofuran (THF). Purge the reactor with dry nitrogen and stir to dissolve the acid. Cool the solution to 0 °C.
-
Reduction: Slowly add borane dimethyl sulfide complex (BMS) to the stirred solution via the dropping funnel, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane.
-
Work-up: Concentrate the mixture under reduced pressure. To the residue, add 1 M sodium hydroxide solution and stir for 1 hour.
-
Extraction and Isolation: Transfer the mixture to a separation vessel and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.
Mandatory Visualization
Caption: Overall synthetic workflow for this compound.
Caption: Logical relationships of the two-step synthesis process.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Difluorophenyl)ethanol is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound in nucleophilic substitution reactions, which are fundamental transformations for the synthesis of diverse derivatives for pharmaceutical research.
Two primary strategies for the nucleophilic substitution of alcohols are highlighted:
-
Two-Step Tosylation-Substitution: The hydroxyl group is first converted into a good leaving group, a tosylate, which is subsequently displaced by a nucleophile.
-
One-Pot Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to a variety of functional groups with inversion of stereochemistry.
Data Presentation
Due to a lack of specific published data for nucleophilic substitution reactions of this compound, the following tables provide representative data for these transformations on analogous primary and secondary alcohols. These data can serve as a general guideline for reaction optimization.
Table 1: Representative Tosylation of Alcohols
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Pyridine | Dichloromethane | 0 | 4 | >95 |
| Secondary Alcohol | Triethylamine | Dichloromethane | 0 to RT | 2-6 | 85-95 |
Table 2: Representative Nucleophilic Substitution of Alkyl Tosylates
| Alkyl Tosylate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Tosylate | Sodium Azide (NaN₃) | DMF | 60-80 | 3-6 | ~90 |
| Primary Tosylate | Potassium Phthalimide | DMF | 100 | 4-8 | ~85 |
Table 3: Representative Mitsunobu Reactions of Alcohols
| Alcohol | Nucleophile | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Phthalimide | PPh₃, DIAD | THF | 0 to RT | 6-8 | 80-95 |
| Secondary Alcohol | Hydrazoic Acid (HN₃) | PPh₃, DEAD | Toluene | RT | 24 | Not Reported |
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions. While these are general procedures, they can be adapted for this compound.
Protocol 1: Two-Step Synthesis of 2-(2,6-Difluorophenyl)ethyl Azide via Tosylation and Azide Substitution
This two-step protocol first converts the alcohol to its corresponding tosylate, which is then displaced by an azide nucleophile.
Step 1: Synthesis of 2-(2,6-Difluorophenyl)ethyl Tosylate
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,6-difluorophenyl)ethyl tosylate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of 2-(2,6-Difluorophenyl)ethyl Azide
Materials:
-
2-(2,6-Difluorophenyl)ethyl tosylate
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control.
Procedure:
-
In a round-bottom flask, dissolve 2-(2,6-difluorophenyl)ethyl tosylate (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-(2,6-difluorophenyl)ethyl azide by column chromatography if necessary.
Protocol 2: One-Pot Synthesis of N-(2-(2,6-Difluorophenyl)ethyl)phthalimide via Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of an alcohol to the corresponding phthalimide-protected amine with inversion of stereochemistry if a chiral center is present.[1][2]
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq), phthalimide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.[2]
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution.[2]
-
Stir the reaction mixture at room temperature for 6 to 8 hours.[2]
-
Monitor the reaction progress by TLC. The formation of solid triphenylphosphine oxide is an indication of reaction progress.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-(2,6-difluorophenyl)ethyl)phthalimide.
Visualizations
Logical Workflow for Two-Step Nucleophilic Substitution
Caption: Workflow for the two-step nucleophilic substitution of this compound.
Experimental Workflow for Mitsunobu Reaction
References
Application Notes and Protocols: The Role of Fluorinated Alcohols as Reaction Promoters with a Focus on 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated alcohols have emerged as a unique class of solvents and promoters in modern organic synthesis. Their distinct properties, including high polarity, strong hydrogen-bonding ability, low nucleophilicity, and the ability to stabilize cationic intermediates, make them powerful tools for accelerating a variety of chemical transformations.[1] While 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are the most studied in this class, other fluorinated alcohols, such as 2-(2,6-Difluorophenyl)ethanol, are of growing interest due to their potential for fine-tuning reaction conditions and selectivity. The presence of the difluorophenyl group in this compound is expected to influence its electronic and steric properties, potentially offering unique advantages in catalysis.
These application notes provide an overview of the role of fluorinated alcohols as reaction promoters, with a specific focus on the potential applications of this compound. Due to a lack of specific literature examples for this compound as a reaction promoter, this document presents data and protocols for analogous reactions promoted by well-established fluorinated alcohols like HFIP. These examples are intended to serve as a guide for exploring the utility of this compound in similar transformations.
Key Properties of Fluorinated Alcohols as Reaction Promoters
The efficacy of fluorinated alcohols in promoting chemical reactions stems from a combination of their unique physicochemical properties:
-
Strong Hydrogen-Bond Donors: The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making fluorinated alcohols exceptionally strong hydrogen-bond donors. This allows them to activate electrophiles by forming strong hydrogen bonds, thus facilitating nucleophilic attack.
-
Low Nucleophilicity: Despite being alcohols, their nucleophilicity is significantly reduced due to the inductive effect of the fluorine atoms. This "non-coordinating" nature is crucial as it prevents the solvent from participating in unwanted side reactions.
-
High Polarity and Ionizing Power: Fluorinated alcohols are highly polar solvents capable of stabilizing charged intermediates and transition states, which can lead to significant rate enhancements, particularly in reactions involving carbocationic species.
-
Weakly Coordinating Anions: In some applications, the use of fluorinated alcohols in combination with salts containing weakly coordinating fluorine-containing anions (e.g., BF₄⁻, PF₆⁻) can further enhance reaction rates by stabilizing cationic intermediates through charge-dipole interactions.
Application 1: Promotion of Nucleophilic Substitution Reactions
Fluorinated alcohols can effectively promote nucleophilic substitution reactions, particularly those that proceed through an Sₙ1 or Sₙ1-like mechanism. They achieve this by stabilizing the carbocationic intermediate and activating the leaving group through hydrogen bonding.
Analogous Example: Friedel-Crafts Alkylation of Arenes with Benzylic Alcohols Promoted by HFIP
This protocol describes a metal-free Friedel-Crafts reaction where the fluorinated alcohol acts as the promoter.
General Reaction Scheme:
Experimental Protocol:
-
To a solution of the arene (1.0 mmol) in the fluorinated alcohol (e.g., HFIP, 2.0 mL) in a sealed vial, add the benzylic alcohol (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water (5 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated arene.
Quantitative Data (Analogous System using HFIP):
| Entry | Arene | Benzylic Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Benzyl alcohol | 50 | 12 | 85 |
| 2 | Anisole | 4-Methoxybenzyl alcohol | 50 | 8 | 92 |
| 3 | Xylene | 1-Phenylethanol | 60 | 24 | 78 |
Proposed Mechanism:
The fluorinated alcohol is proposed to activate the benzylic alcohol by forming a strong hydrogen bond with the hydroxyl group, facilitating its departure as a water molecule and generating a stabilized benzylic carbocation. This carbocation is then attacked by the electron-rich arene to form the final product.
Caption: Proposed mechanism for Friedel-Crafts alkylation promoted by a fluorinated alcohol.
Application 2: Ring-Opening of Epoxides
The strong electrophile-activating ability of fluorinated alcohols makes them excellent promoters for the ring-opening of epoxides with a variety of nucleophiles. This approach often proceeds under mild conditions and avoids the need for strong Lewis or Brønsted acid catalysts.
Analogous Example: Ring-Opening of Styrene Oxide with Indole Promoted by HFIP
This protocol demonstrates the use of a fluorinated alcohol to promote the addition of a neutral nucleophile to an epoxide.
General Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve styrene oxide (1.0 mmol) and indole (1.2 mmol) in the fluorinated alcohol (e.g., HFIP, 3.0 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting materials are consumed, remove the fluorinated alcohol under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.
Quantitative Data (Analogous System using HFIP):
| Entry | Epoxide | Nucleophile | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene Oxide | Indole | 25 | 2 | 95 |
| 2 | Cyclohexene Oxide | Aniline | 25 | 4 | 88 |
| 3 | Propylene Oxide | Thiophenol | 25 | 1 | 98 |
Experimental Workflow:
Caption: General workflow for the fluorinated alcohol-promoted ring-opening of epoxides.
Conclusion
While specific data on the use of this compound as a reaction promoter is currently limited in the scientific literature, the principles established for other fluorinated alcohols like HFIP and TFE provide a strong foundation for its potential applications. The unique electronic and steric properties imparted by the 2,6-difluorophenyl moiety may offer advantages in terms of reactivity and selectivity in various organic transformations. The protocols and data presented in these application notes, based on analogous systems, are intended to serve as a starting point for researchers to explore the utility of this compound and other novel fluorinated alcohols in promoting challenging chemical reactions. Further investigation into this specific fluorinated alcohol is warranted to fully elucidate its potential in synthetic chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,6-Difluorophenyl)ethanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the synthesis of 2-(2,6-Difluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and practical laboratory-scale methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of a 2,6-difluorophenylmagnesium halide (a Grignard reagent) with an electrophile such as formaldehyde or ethylene oxide. This method is effective for creating the carbon-carbon bond necessary for the ethanol side chain.[1][2]
-
Reduction of a Carbonyl Compound: This route involves the reduction of a suitable precursor like 2,6-difluorophenylacetic acid or its more reactive derivatives, such as the corresponding ester or acyl chloride.[3]
Q2: Why are anhydrous conditions critical for the Grignard synthesis route?
A2: Grignard reagents are potent bases and will react with acidic protons from sources like water, alcohols, or carboxylic acids.[4] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl carbon. If water is present, it will quench the Grignard reagent, converting it into an alkane and halting the desired synthesis, which drastically reduces the yield.[4] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Q3: What are the common reducing agents used for the reduction of 2,6-difluorophenylacetic acid or its derivatives?
A3: For the reduction of carboxylic acids and their derivatives to alcohols, strong reducing agents are typically required. Common choices include:
-
Lithium aluminum hydride (LiAlH₄): A powerful and common reducing agent for esters and carboxylic acids.
-
Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF), it is particularly effective for the selective reduction of carboxylic acids.
For the reduction of a more reactive acyl chloride, milder reducing agents like sodium borohydride (NaBH₄) can be effective.
Q4: How can the final product, this compound, be purified?
A4: Purification of the final product is typically achieved through a combination of techniques. After an aqueous workup to quench the reaction and remove inorganic salts, the crude product can be purified by:
-
Fractional distillation under reduced pressure: This is effective for separating the product from impurities with different boiling points.
-
Flash column chromatography: This technique is useful for removing non-volatile impurities or byproducts with similar boiling points to the desired product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield (Grignard Route) | 1. Inactive Grignard Reagent: The Grignard reagent may not have formed due to impurities on the magnesium surface or non-anhydrous conditions.[4] 2. Incorrect Reagent Concentration: If the Grignard reagent concentration was not determined, an incorrect stoichiometric amount may have been used.[4] 3. Presence of Water: Moisture in glassware, solvents, or starting materials will destroy the Grignard reagent. | 1. Activate Magnesium: Use fresh magnesium turnings or activate them with a small crystal of iodine or by gentle heating under vacuum. 2. Titrate Reagent: Determine the exact concentration of the prepared Grignard reagent by titration before use. 3. Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents, and ensure starting materials are dry. |
| Low Yield (Reduction Route) | 1. Incomplete Reduction: The reducing agent may have been insufficient, or the reaction time/temperature was not optimal. 2. Degradation of Reducing Agent: Reagents like LiAlH₄ are sensitive to moisture and can decompose if not handled properly. | 1. Optimize Stoichiometry & Conditions: Use a slight excess of the reducing agent and monitor the reaction by TLC or GC to ensure completion. Adjust temperature as needed. 2. Proper Handling: Use fresh, high-quality reducing agents and handle them under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Biphenyl Byproduct (Grignard Route) | Wurtz Coupling: A common side reaction where the Grignard reagent couples with the unreacted aryl halide.[4] | Controlled Addition: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize this side reaction. |
| Recovery of Starting Material (Ketone/Aldehyde Reduction) | Enolization: If a ketone is used as a starting material, a bulky Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[4] | Use Less Hindered Reagents: Employ a less sterically hindered Grignard reagent or ketone to favor the desired addition reaction. |
| Difficulty in Product Purification | 1. Formation of Emulsion during Workup: This can make phase separation difficult. 2. Close Boiling Points: Byproducts may have boiling points close to the product, making distillation challenging. | 1. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to help break up emulsions. 2. Use Chromatography: If distillation is ineffective, purify the product using flash column chromatography on silica gel. |
Experimental Protocols
Method A: Synthesis via Grignard Reaction with Ethylene Oxide
This protocol describes the formation of the Grignard reagent from 2,6-difluorobromobenzene, followed by its reaction with ethylene oxide.
Step 1: Preparation of 2,6-Difluorophenylmagnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 2,6-difluorobromobenzene (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start, add a small crystal of iodine or gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ethylene Oxide
-
Cool the prepared Grignard reagent solution in an ice bath.
-
Dissolve ethylene oxide (1.1 equivalents) in cold, anhydrous ether/THF.
-
Add the ethylene oxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly pouring the mixture over ice and then adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Method B: Synthesis via Reduction of 2,6-Difluorophenylacetic Acid
This protocol describes the reduction of 2,6-difluorophenylacetic acid using lithium aluminum hydride (LiAlH₄).
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (1.0-1.5 equivalents) in anhydrous THF in the flask and cool the mixture in an ice bath.
-
Dissolve 2,6-difluorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.[5]
-
Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that controls the effervescence (hydrogen gas evolution).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This should produce a granular precipitate.
-
Stir the mixture for 30 minutes, then filter off the aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude alcohol.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Below are diagrams illustrating the experimental workflows and a troubleshooting decision tree.
Caption: Workflow for Synthesis via Grignard Reaction.
Caption: Workflow for Synthesis via Reduction Reaction.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. Show how you would synthesize the following:a. 2-phenylethanol by... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Difluorophenylacetic acid | 85068-28-6 [chemicalbook.com]
Technical Support Center: Purification of 2-(2,6-Difluorophenyl)ethanol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(2,6-Difluorophenyl)ethanol using column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocols
A detailed methodology for the purification of this compound is provided below. This protocol is a recommended starting point and may require optimization based on the specific crude sample composition.
Objective: To purify crude this compound from reaction byproducts and starting materials using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust as necessary to obtain an Rf value of approximately 0.25-0.35 for the desired product.[1][2]
-
Visualize the spots using a UV lamp (254 nm) and/or a suitable staining agent (e.g., potassium permanganate or phosphomolybdic acid stain).
-
-
Column Preparation (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial elution solvent through it. Never let the solvent level drop below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial elution solvent or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the initial elution solvent and again drain to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded onto the silica gel in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the elution solvent.
-
Begin collecting fractions in test tubes or flasks.
-
Start with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is provided in the table below.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Recommended Elution Gradient:
| Solvent System (Hexane:Ethyl Acetate) | Column Volumes | Purpose |
| 95:5 | 2-3 | Elute non-polar impurities |
| 90:10 | 3-5 | Elute less polar impurities |
| 85:15 | 5-10 | Elute this compound |
| 80:20 | 3-5 | Elute more polar impurities |
| 70:30 | 2-3 | Wash out highly polar impurities |
Expected Results:
| Parameter | Value |
| TLC Rf of Pure Product | ~0.3 in 85:15 Hexane:Ethyl Acetate |
| Silica Gel to Crude Ratio | 50:1 to 100:1 by weight |
| Typical Loading Capacity | 1g of crude material per 50-100g of silica gel |
| Expected Yield | >85% (dependent on crude purity) |
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: The compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.
A1: This indicates that the eluent is not polar enough to move the highly polar this compound.
-
Solution: Consider adding a more polar solvent to your mobile phase. A small percentage of methanol (1-5%) in dichloromethane or ethyl acetate can significantly increase the eluting power.[3] However, be aware that methanol can sometimes dissolve silica gel, so use it judiciously.
Q2: The spots on the TLC plate are streaking.
A2: Streaking can be caused by several factors:
-
Sample Overload: Too much sample has been spotted on the TLC plate. Try spotting a more dilute solution.
-
Compound Insolubility: The compound may not be fully soluble in the developing solvent, causing it to streak as it moves up the plate.
-
Acidic/Basic Nature of Compound: The difluorophenyl group can impart some acidity to the benzylic proton, and interactions with the slightly acidic silica gel can cause streaking. Adding a small amount of a modifier to the eluent, such as 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds, can improve peak shape.
Q3: The separation on the column is poor, and fractions are contaminated.
A3: This can result from several issues during the column chromatography process:
-
Poor Column Packing: Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly as a slurry.
-
Sample Band too Broad: If the sample is loaded in too much solvent or the initial band is too wide, it will lead to broad, overlapping bands during elution. Always use a minimal amount of solvent for loading.
-
Inappropriate Solvent System: If the polarity of the eluent is too high initially, the compounds will move too quickly through the column without adequate separation. Start with a less polar solvent system and gradually increase the polarity.
-
Column Overload: Loading too much crude material onto the column will exceed its separation capacity. As a general rule, use a silica gel to crude material ratio of at least 50:1.
Q4: The desired compound is eluting with a known impurity (co-elution).
A4: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases.
-
Solution:
-
Optimize the Solvent System: Try a different solvent system. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of hexane, or toluene as the non-polar component) can alter the selectivity of the separation.[2]
-
Use a Slower Gradient: A shallower gradient (smaller increases in polarity over more column volumes) can improve the resolution between closely eluting compounds.
-
Consider a Different Stationary Phase: If optimizing the mobile phase does not work, a different stationary phase like alumina or a functionalized silica gel might provide the necessary selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for when developing a solvent system on TLC for column chromatography?
A1: For optimal separation on a column, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[1] An Rf in this range ensures that the compound will move through the column at a reasonable rate, allowing for good separation from impurities.
Q2: Can I use a single solvent (isocratic elution) instead of a gradient?
A2: Isocratic elution can be used if the impurities are well separated from the desired product on the TLC plate (i.e., they have very different Rf values). However, for complex mixtures or when impurities are close to the product spot, a gradient elution is generally more effective in achieving high purity.
Q3: How do the fluorine atoms in this compound affect its chromatographic behavior?
A3: The highly electronegative fluorine atoms can alter the polarity and intermolecular interactions of the molecule compared to its non-fluorinated analog, 2-phenylethanol. This can lead to different retention characteristics. Fluorinated compounds can exhibit unique interactions with the silica stationary phase, sometimes requiring fine-tuning of the solvent system to achieve optimal separation.[4][5]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel before adding it to the column. This is particularly useful when the crude material is not very soluble in the initial, non-polar elution solvent.[6] To dry load, dissolve your sample in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent on a rotary evaporator until a free-flowing powder is obtained. This powder is then carefully added to the top of the prepared column.
Q5: How can I tell if my collected fractions are pure?
A5: The purity of each fraction should be assessed by TLC. Spot each fraction on a TLC plate, along with a spot of the crude mixture and, if available, a pure standard of the target compound. Fractions that show a single spot corresponding to the Rf of the desired product can be combined.
Visualizations
References
- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-(2,6-Difluorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(2,6-Difluorophenyl)ethanol. The advice is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound typically begin with 2,6-difluorobenzaldehyde. The two primary routes are:
-
Reduction of 2,6-difluorobenzaldehyde: This involves the use of a reducing agent to convert the aldehyde functional group to a primary alcohol.
-
Grignard reaction with 2,6-difluorobenzaldehyde: This method uses a methylmagnesium halide (a Grignard reagent) to add a methyl group to the carbonyl carbon of the aldehyde, forming a secondary alcohol after an aqueous workup.[1][2][3]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route. For reduction reactions, incomplete conversion or degradation of the starting material or product are common culprits. In Grignard reactions, the high reactivity of the Grignard reagent can lead to side reactions with any protic sources, such as water, or with atmospheric carbon dioxide.[2][3][4] Careful control of reaction conditions and purity of reagents is crucial.
Q3: I am observing unexpected peaks in my NMR/GC-MS analysis. What could these side products be?
A3: The identity of side products is highly dependent on the reaction pathway. Please refer to the troubleshooting guides below for a detailed breakdown of potential side products for both reduction and Grignard reaction routes.
Troubleshooting Guide: Route 1 - Reduction of 2,6-Difluorobenzaldehyde
This route focuses on the direct reduction of the aldehyde to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation.
Common Issues and Solutions
| Observed Issue | Potential Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reducing agent; low reaction temperature; short reaction time. | Increase the molar equivalents of the reducing agent. Ensure the reaction temperature is optimal for the chosen reagent. Extend the reaction time and monitor progress by TLC or GC. |
| Formation of 2,6-difluorobenzoic acid | Oxidation of the starting aldehyde or the product alcohol. This is more common if the reaction is exposed to air for extended periods or during workup. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the exposure of the reaction mixture to air during workup. |
| Formation of over-reduction products (e.g., 1,3-difluoro-2-methylbenzene) | Use of a harsh reducing agent (e.g., LiAlH₄ under forcing conditions). | Use a milder reducing agent like sodium borohydride. Carefully control the reaction temperature, keeping it low. |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve 2,6-difluorobenzaldehyde (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to neutralize any remaining borohydride and to hydrolyze the borate esters.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Logical Workflow for Troubleshooting Route 1
Caption: Troubleshooting workflow for the reduction of 2,6-difluorobenzaldehyde.
Troubleshooting Guide: Route 2 - Grignard Reaction
This synthetic route involves the reaction of 2,6-difluorobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide or chloride) to form the desired secondary alcohol.
Common Issues and Solutions
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no yield of the desired alcohol | The Grignard reagent was quenched by a protic source (e.g., water in the solvent or on the glassware). | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under a strict inert atmosphere. |
| Formation of 1,3-difluorobenzene | The Grignard reagent was quenched by residual acidic protons in the reaction mixture. | Use freshly distilled solvents and ensure all starting materials are anhydrous. |
| Formation of a tertiary alcohol, 1-(2,6-difluorophenyl)-1,1-ethanediol | This is unlikely in this specific reaction but can occur if the Grignard reagent reacts with an ester impurity. | Ensure the purity of the starting 2,6-difluorobenzaldehyde. |
| Formation of a carboxylic acid, 2,6-difluorobenzoic acid | The Grignard reagent reacted with carbon dioxide from the atmosphere. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
Experimental Protocol: Grignard Reaction
-
Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
Place magnesium turnings (1.2 equivalents) in the flask and heat gently under vacuum, then cool under an inert atmosphere (argon or nitrogen).
-
Add anhydrous diethyl ether or THF to the flask.
-
Dissolve methyl iodide or methyl bromide (1.1 equivalents) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a cloudy appearance). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the Grignard reagent at room temperature for 30-60 minutes.
-
Dissolve 2,6-difluorobenzaldehyde (1 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
-
Cool the Grignard reagent to 0 °C and add the aldehyde solution dropwise with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions for the Grignard synthesis.
References
Technical Support Center: Troubleshooting Low Conversion in 2-(2,6-Difluorophenyl)ethanone Reduction
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 2-(2,6-difluorophenyl)ethanone. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low conversion in the reduction of 2-(2,6-difluorophenyl)ethanone to 1-(2,6-difluorophenyl)ethanol using sodium borohydride (NaBH₄). What are the common causes?
A1: Low conversion in this specific reduction can be attributed to several factors, ranging from reagent quality to reaction conditions. The primary areas to investigate are the activity of the reducing agent, the stoichiometry of the reagents, reaction temperature, and the solvent system used. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the carbonyl group.
Q2: How does the choice of reducing agent impact the reaction outcome?
A2: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for ketones and aldehydes.[1] Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides.[2] For the selective reduction of a ketone like 2-(2,6-difluorophenyl)ethanone, NaBH₄ is generally preferred to avoid potential side reactions if other reducible functional groups are present. However, if the ketone is particularly unreactive, LiAlH₄ might be necessary to achieve higher conversion.
Q3: Can the solvent choice affect the conversion rate?
A3: Absolutely. For NaBH₄ reductions, protic solvents like methanol or ethanol are commonly used.[3] These solvents can participate in the reaction by protonating the intermediate alkoxide. However, NaBH₄ can also react with these solvents, especially at elevated temperatures, leading to its decomposition.[4] Using a co-solvent system, such as THF/methanol or THF/ethanol, can sometimes improve solubility and moderate reactivity.[3] For LiAlH₄ reductions, anhydrous aprotic solvents like diethyl ether or THF are mandatory due to the high reactivity of LiAlH₄ with protic solvents.[5]
Q4: Are there any known side reactions to be aware of when reducing fluorinated acetophenones?
A4: While the primary reaction is the reduction of the ketone to a secondary alcohol, the presence of fluorine atoms can sometimes lead to unexpected pathways. Depending on the reaction conditions and the specific reducing agent, there is a possibility of hydrodefluorination (replacement of a fluorine atom with hydrogen), although this is more common with more vigorous reducing conditions or specific catalysts. It is crucial to monitor your reaction by techniques like TLC or GC-MS to identify any unexpected byproducts.
Q5: What are some alternative methods for reducing 2-(2,6-difluorophenyl)ethanone if standard methods fail?
A5: If you continue to experience low conversion, you might consider alternative reduction methods. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source can be effective.[6] Another approach is biocatalytic reduction using specific enzymes (reductases) that can offer high chemo- and enantioselectivity under mild reaction conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Conversion | Inactive Reducing Agent: NaBH₄ and especially LiAlH₄ are sensitive to moisture and can degrade over time. | - Use a fresh bottle of the reducing agent.- Ensure the reagent has been stored under anhydrous conditions.- Test the reagent on a simple, reliable ketone substrate to confirm its activity. |
| Insufficient Stoichiometry: An inadequate amount of the reducing agent will lead to incomplete reaction. | - Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.5 equivalents for NaBH₄).- Note that one mole of NaBH₄ can theoretically reduce four moles of a ketone.[8] | |
| Low Reaction Temperature: While low temperatures can improve selectivity, they can also significantly decrease the reaction rate. | - If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and monitor the progress by TLC.- For some NaBH₄ reductions, gentle heating might be required to drive the reaction to completion, but this should be done with caution as it can also accelerate reagent decomposition.[4] | |
| Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete. | - Choose a solvent or solvent system in which the 2-(2,6-difluorophenyl)ethanone is fully soluble.- Gentle warming or sonication can aid in dissolution before the addition of the reducing agent. | |
| Formation of Multiple Products | Presence of Other Reducible Functional Groups: If your starting material contains other functional groups like esters or nitriles, a strong reducing agent like LiAlH₄ will reduce them as well. | - Use a milder reducing agent like NaBH₄ for selective ketone reduction.[1] |
| Side Reactions: As mentioned, hydrodefluorination or other side reactions can occur under harsh conditions. | - Use milder reaction conditions (lower temperature, less reactive reagent).- Analyze the reaction mixture by GC-MS to identify the byproducts, which can provide clues about the undesired reaction pathway.[9] | |
| Difficult Product Isolation | Emulsion during Workup: The presence of salts and the nature of the product can sometimes lead to the formation of emulsions during aqueous workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and decrease the solubility of the organic product in the aqueous phase.- Filter the entire mixture through a pad of celite. |
| Product Volatility: The resulting alcohol, 1-(2,6-difluorophenyl)ethanol, may have some volatility. | - Be cautious during solvent removal under reduced pressure. Avoid using high vacuum and excessive heat. |
Experimental Protocols
Protocol 1: Reduction of 2-(2,6-difluorophenyl)ethanone with Sodium Borohydride
-
Dissolution: In a round-bottom flask, dissolve 2-(2,6-difluorophenyl)ethanone (1.0 eq.) in methanol (10-20 mL per gram of ketone).
-
Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the cooled solution. Monitor for any gas evolution.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: After the reaction is complete, cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas may be evolved.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2,6-difluorophenyl)ethanol. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction of 2-(2,6-difluorophenyl)ethanone with Lithium Aluminium Hydride
Note: This reaction must be conducted under strictly anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminium hydride (LiAlH₄) (1.0 - 1.5 eq.) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0°C in an ice bath with magnetic stirring.
-
Addition of Substrate: Dissolve 2-(2,6-difluorophenyl)ethanone (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in the reduction of 2-(2,6-difluorophenyl)ethanone.
Caption: General mechanism for the hydride reduction of 2-(2,6-difluorophenyl)ethanone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for synthesizing 2-(2,6-Difluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing 2-(2,6-Difluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most common and direct laboratory-scale synthesis involves the reduction of 2,6-Difluorophenylacetic acid or its ester derivatives. This is typically achieved using a suitable reducing agent.
Q2: What are the primary challenges or side reactions to be aware of during this synthesis?
A2: The main challenges include incomplete reduction leading to the presence of unreacted starting material, and potential side reactions if harsh reducing agents are used. Over-reduction is generally not a concern for this primary alcohol synthesis from a carboxylic acid. Impurities in the starting 2,6-Difluorophenylacetic acid can also be carried through the synthesis.
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, will show the consumption of the more polar carboxylic acid starting material (lower Rf value) and the appearance of the less polar alcohol product (higher Rf value).
Q4: What are the recommended reducing agents for this transformation?
A4: Common reducing agents for converting a carboxylic acid to an alcohol include Lithium Aluminum Hydride (LAH) and Borane complexes (e.g., BH3•THF). LAH is a powerful, non-selective reducing agent that requires strict anhydrous conditions. Borane is a milder and more selective option.
Q5: How can the final product, this compound, be purified?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is generally effective in separating the desired product from any unreacted starting material or non-polar byproducts.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
If you are experiencing a lower than expected yield, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low product yield.
| Possible Cause | Troubleshooting Step |
| Inactive Reducing Agent | Lithium Aluminum Hydride (LAH) and Borane complexes are sensitive to moisture. Ensure that the reagents are fresh and have been stored under anhydrous conditions. |
| Suboptimal Reaction Conditions | The reduction may be incomplete due to insufficient reaction time or non-optimal temperature. For LAH reductions, the reaction is typically started at 0°C and then warmed to room temperature or refluxed. Borane reductions often require refluxing in THF. |
| Impure Starting Material | Impurities in the 2,6-Difluorophenylacetic acid can interfere with the reduction. Verify the purity of the starting material by melting point or spectroscopic methods. |
| Moisture in the Reaction | Both LAH and Borane react violently with water. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. |
Problem 2: Presence of Unreacted Starting Material
The presence of a significant amount of 2,6-Difluorophenylacetic acid in the final product indicates an incomplete reaction.
Caption: Decision process for handling incomplete reactions.
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Ensure that a sufficient molar excess of the reducing agent is used. For LAH, at least 1.5-2.0 equivalents are recommended for the reduction of a carboxylic acid. |
| Inadequate Reaction Time or Temperature | The reaction may not have reached completion. Extend the reaction time or increase the temperature (e.g., reflux in THF) and monitor the disappearance of the starting material by TLC. |
| Poor Solubility of Starting Material | Ensure that the 2,6-Difluorophenylacetic acid is fully dissolved in the reaction solvent before the addition of the reducing agent. |
Experimental Protocols
Protocol 1: Reduction of 2,6-Difluorophenylacetic Acid using Lithium Aluminum Hydride (LAH)
Materials:
-
2,6-Difluorophenylacetic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LAH (1.5 - 2.0 equivalents) in anhydrous THF.
-
Addition of Starting Material: Cool the LAH suspension to 0°C using an ice bath. Dissolve 2,6-Difluorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0°C. Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Extraction and Purification: Filter the resulting solid and wash it thoroughly with ethyl acetate. Combine the filtrate and the washings, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Caption: Synthesis of this compound.
Technical Support Center: Purification of 2-(2,6-Difluorophenyl)ethanol
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-(2,6-Difluorophenyl)ethanol, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the reduction of 2',6'-Difluoroacetophenone. Therefore, the most probable impurities include:
-
Unreacted Starting Material: 2',6'-Difluoroacetophenone.
-
Residual Solvents: Solvents used during the reaction and work-up (e.g., Tetrahydrofuran (THF), Ethyl acetate, Toluene).
-
By-products: Formed from side reactions during the reduction process.
-
Color Impurities: High molecular weight, colored by-products that can form during synthesis.
Q2: My purified product is an oil, but I expected a solid. What should I do?
A2: this compound is often a low-melting solid or a liquid at room temperature. If it fails to crystallize, it may be due to residual solvent or other impurities depressing the freezing point. Consider the following:
-
Ensure all solvents are thoroughly removed under high vacuum.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.
-
If it remains an oil, purification by column chromatography or vacuum distillation is recommended over recrystallization.
Q3: After recrystallization, my yield is very low. How can I improve it?
A3: Low recovery can result from several factors:
-
Using too much solvent: Dissolve your crude product in the minimum amount of boiling solvent required.
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, often impure crystals and traps impurities.
-
Product solubility: Your compound may have significant solubility in the chosen solvent even at low temperatures. Try a different solvent system or place the flask in a freezer for a longer period to maximize crystal formation.
-
Premature crystallization: If crystals form during hot filtration, it means your solution is too concentrated or has cooled down. Reheat the solution and add a small amount of extra solvent before filtering.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system (eluent) should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. For this compound, which is a moderately polar alcohol, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether is a good starting point.
-
TLC Analysis: Test various solvent ratios. The ideal system will give your product an Rf (retention factor) value of approximately 0.3-0.4, with clear separation from other spots.
-
Starting Point: Begin with a low polarity mixture, such as 10% Ethyl Acetate in Hexanes, and gradually increase the polarity.
Quantitative Data Summary
The following table summarizes key physical properties of this compound and related compounds to aid in purification method selection.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical Form |
| This compound | C₈H₈F₂O | 158.15 | Not available | Liquid/Low-melting solid |
| 2',6'-Difluoroacetophenone (Impurity) | C₈H₆F₂O | 156.13 | 76-79 / 15 mmHg[1] | Liquid[1] |
| 2,6-Difluorobenzyl alcohol (Related) | C₇H₆F₂O | 144.12 | 88 / 14 torr[2] | Colorless liquid[2] |
| 2-Phenylethanol (Analogue) | C₈H₁₀O | 122.16 | 219-221 / 760 mmHg[3] | Colorless liquid[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable if the crude product is a solid and contains mainly soluble impurities.
-
Solvent Selection:
-
Test the solubility of a small amount of crude material in various solvents (e.g., Hexane, Toluene, Ethanol/Water mixtures).
-
A good single solvent will dissolve the compound when hot but not when cold.
-
For a two-solvent system, dissolve the compound in a "good" solvent (e.g., Ethanol) and add a "poor" solvent (e.g., Water) dropwise at boiling until the solution becomes cloudy.[4][5] Add a drop of the good solvent to redissolve the precipitate.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
-
Hot Filtration (Optional):
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed.
-
Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method for purifying liquid or solid samples and for separating compounds with similar polarities.
-
Prepare the Column:
-
Select a column of appropriate size (a 20:1 to 50:1 ratio of silica gel to crude material by weight is common).[8]
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to pack evenly without air bubbles.[8]
-
Add another layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for "dry loading," dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 10%, 20% Ethyl Acetate) to elute the compounds.[9]
-
Collect fractions and monitor their composition using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification by Vacuum Distillation
This method is ideal for purifying liquids, especially if impurities are non-volatile. Given the high boiling points of similar compounds, vacuum distillation is likely necessary.
-
Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin stirring (if using a stir bar) and slowly apply vacuum.
-
Gradually heat the distilling flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure.[3]
-
Discard the initial "forerun" (lower-boiling impurities) and stop the distillation before the higher-boiling impurities begin to distill.
-
-
Isolation:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
The collected distillate is the purified product.
-
Visual Workflow: Troubleshooting Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. 2′,6′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Difluorobenzyl alcohol(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
Stability of 2-(2,6-Difluorophenyl)ethanol under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2-(2,6-Difluorophenyl)ethanol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
While specific stability data for this compound is not extensively available in public literature, based on the principles of organic chemistry, the molecule is expected to be relatively stable under mild acidic and basic conditions at room temperature. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the reactivity of the benzylic position and the alcohol group. However, under forced degradation conditions (e.g., elevated temperatures and strong acidic or basic solutions), degradation is likely to occur.
Q2: What are the potential degradation pathways for this compound under acidic or basic stress?
Under harsh acidic or basic conditions, particularly with heat, several degradation pathways are plausible:
-
Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of 2-(2,6-difluorophenyl)acetaldehyde and subsequently 2-(2,6-difluorophenyl)acetic acid.
-
Dehydration: Under strong acidic conditions and heat, dehydration could occur, leading to the formation of 2,6-difluorostyrene.
-
Etherification: In the presence of other alcohol molecules, acid-catalyzed etherification could potentially lead to the formation of an ether dimer.
-
Reactions involving the aromatic ring: The difluorophenyl ring is generally stable, but under very harsh conditions, nucleophilic substitution of a fluorine atom might be possible, although this is less likely than reactions involving the ethanol side chain.
Q3: Are there any recommended starting conditions for forced degradation studies of this compound?
Yes, based on ICH guidelines for forced degradation studies, the following starting conditions can be employed.[1][2] The goal is to achieve 5-20% degradation to provide meaningful data.[1]
| Stress Condition | Reagent/Parameter | Initial Condition | Troubleshooting/Optimization |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Room temperature for 24 hours | If no degradation is observed, increase the temperature to 50-70°C. If degradation is too rapid, decrease the acid concentration or temperature. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Room temperature for 24 hours | If no degradation is observed, increase the temperature to 50-70°C. If degradation is too rapid, decrease the base concentration or temperature. |
Troubleshooting Guide
This section addresses specific issues that may arise during the stability testing of this compound.
Problem 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The compound is highly stable under the initial conditions.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the temperature in increments of 10-20°C (e.g., from room temperature to 50°C, then to 70°C).[3]
-
Increase Reagent Concentration: If increasing the temperature is not feasible or effective, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M).
-
Increase Exposure Time: Extend the duration of the study beyond 24 hours.
-
Problem 2: The compound degrades too quickly, making it difficult to follow the degradation kinetics.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease Temperature: Perform the study at a lower temperature (e.g., room temperature or below).
-
Decrease Reagent Concentration: Use a more dilute acidic or basic solution (e.g., 0.01 M).
-
Take More Frequent Time Points: Sample the reaction mixture at shorter intervals to get a better profile of the degradation over time.
-
Problem 3: Multiple, unidentified peaks appear in the chromatogram after degradation.
-
Possible Cause: Multiple degradation products and/or side-products are being formed.
-
Troubleshooting Steps:
-
Optimize Chromatographic Method: Develop a stability-indicating HPLC or UPLC method with sufficient resolution to separate all degradation products from the parent compound and from each other. Gradient elution is often necessary.[4]
-
Use Mass Spectrometry (MS) for Identification: Couple the liquid chromatography system to a mass spectrometer (LC-MS) to obtain mass information for each unknown peak, which is crucial for structural elucidation.[5]
-
Isolate and Characterize Degradants: If a major degradant is observed, consider isolating it using preparative HPLC for structural characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.
Protocol 1: Acidic and Basic Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Control: Prepare a control sample by diluting the stock solution with the solvent used.
-
-
Incubation: Store the samples at the desired temperature (start with room temperature).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or UPLC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point. For compounds with aromatic rings, a phenyl-hexyl column can also provide alternative selectivity.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid or phosphoric acid in water (for acidic conditions).
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a low percentage of organic solvent (B) and gradually increase it to elute more hydrophobic compounds. A typical gradient might be from 10% B to 90% B over 20-30 minutes.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 220-270 nm, to be determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for forced degradation studies.
Caption: General experimental workflow for stability testing.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Managing moisture-sensitive steps in 2-(2,6-Difluorophenyl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing moisture-sensitive steps in the synthesis of 2-(2,6-Difluorophenyl)ethanol. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on moisture-sensitive steps. Two primary synthetic routes are considered:
-
Route A: Grignard reaction of 2,6-difluorobenzyl magnesium halide with formaldehyde.
-
Route B: Reduction of 2,6-difluorophenylacetic acid or its ester with a hydride reducing agent.
Issue 1: Low or No Yield in Grignard Reaction (Route A)
Question: I am attempting to synthesize this compound via a Grignard reaction between 2,6-difluorobenzyl magnesium bromide and formaldehyde, but I am observing a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a Grignard reaction is a common issue, often stemming from the high reactivity of the Grignard reagent with trace amounts of water or other protic sources. Here are the most probable causes and corresponding solutions:
Probable Causes:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Any trace of water in the glassware, solvents, or starting materials will quench the Grignard reagent, preventing it from reacting with the formaldehyde.
-
Poor Quality Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction with the alkyl halide from starting.[2]
-
Impure Starting Materials: The 2,6-difluorobenzyl bromide may contain impurities that interfere with the reaction.
-
Inefficient Reaction with Formaldehyde: Formaldehyde can be difficult to handle as a gas, and paraformaldehyde may not depolymerize efficiently.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed bottle under an inert atmosphere.
-
Ensure the 2,6-difluorobenzyl bromide and formaldehyde source are dry.
-
-
Activate the Magnesium:
-
Before the reaction, briefly stir the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane in a small amount of the anhydrous solvent until the color of the iodine disappears. This will help to activate the surface of the magnesium.[2]
-
Alternatively, gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
-
Purify Starting Materials:
-
Distill the 2,6-difluorobenzyl bromide if its purity is questionable.
-
-
Optimize Formaldehyde Addition:
-
The most reliable method is to generate formaldehyde gas by heating dry paraformaldehyde and bubbling it through the Grignard reagent solution.[3]
-
Ensure the paraformaldehyde is thoroughly dried in a vacuum desiccator over P₂O₅ before use.
-
Issue 2: Low Yield in LAH Reduction (Route B)
Question: I am reducing ethyl 2-(2,6-difluorophenyl)acetate with lithium aluminum hydride (LAH) and my yield of this compound is significantly lower than expected. What could be the problem?
Answer:
Low yields in LAH reductions are frequently due to the deactivation of the highly reactive LAH by moisture or improper reaction conditions.
Probable Causes:
-
Moisture Contamination: LAH reacts violently with water.[4][5] Any moisture in the solvent, glassware, or starting ester will consume the LAH, reducing the amount available for the reduction.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient LAH, low reaction temperature, or short reaction time.
-
Degradation of LAH: Old or improperly stored LAH may have reduced activity due to exposure to atmospheric moisture.
-
Improper Work-up: The work-up procedure is critical for liberating the alcohol product from the aluminum salts. An incorrect work-up can lead to low isolated yields.
Troubleshooting Steps:
-
Strict Anhydrous Technique:
-
Use oven-dried glassware cooled under an inert atmosphere.
-
Use anhydrous solvents such as diethyl ether or THF.
-
Ensure the ethyl 2-(2,6-difluorophenyl)acetate is free of water.
-
-
Ensure Sufficient and Active LAH:
-
Use a fresh container of LAH or one that has been stored properly under an inert atmosphere.
-
Use a slight excess of LAH (e.g., 1.5-2 equivalents) to ensure complete reduction.
-
-
Optimize Reaction Conditions:
-
The reduction of esters with LAH is typically exothermic.[6] The addition of the ester to the LAH suspension should be done slowly at 0°C to control the reaction rate. After the addition, the reaction is often allowed to warm to room temperature or gently refluxed to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Careful Work-up Procedure (Fieser Method):
-
After the reaction is complete, cool the flask to 0°C.
-
Slowly and carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LAH used. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off.
-
Data Presentation
| Parameter | Condition 1 (Ideal) | Condition 2 (Sub-optimal) | Expected Yield (%) | Reference |
| Grignard Reaction | ||||
| Solvent Water Content | < 50 ppm | > 200 ppm | 80-90% | [1] |
| Magnesium State | Freshly activated | Oxidized surface | 80-90% | [2] |
| Formaldehyde Source | Gaseous (from dry paraformaldehyde) | Undried paraformaldehyde | 70-85% | [3] |
| LAH Reduction | ||||
| Solvent Water Content | < 50 ppm | > 200 ppm | 85-95% | [4] |
| LAH Equivalents | 1.5 - 2.0 | 1.0 | 90-98% | [6] |
| Work-up Procedure | Fieser Method | Direct water quench | 85-95% |
Experimental Protocols
Route A: Grignard Reaction of 2,6-Difluorobenzyl Bromide with Formaldehyde
Materials:
-
Magnesium turnings
-
Iodine crystal (catalytic amount)
-
Anhydrous diethyl ether or THF
-
2,6-Difluorobenzyl bromide
-
Dry paraformaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 2,6-difluorobenzyl bromide (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to initiate the reaction (indicated by a color change and gentle reflux). If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with Formaldehyde:
-
In a separate apparatus, heat dry paraformaldehyde to generate formaldehyde gas.
-
Bubble the formaldehyde gas through the prepared Grignard reagent solution, which is cooled in an ice bath.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0°C.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Route B: Reduction of Ethyl 2-(2,6-Difluorophenyl)acetate with LAH
Materials:
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Ethyl 2-(2,6-difluorophenyl)acetate
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
Suspend LAH (1.5 equivalents) in anhydrous diethyl ether in an oven-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of ethyl 2-(2,6-difluorophenyl)acetate (1 equivalent) in anhydrous diethyl ether dropwise to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0°C.
-
For every 'x' grams of LAH used, add the following dropwise and in sequence:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation or column chromatography if necessary.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous solvents like diethyl ether or THF for these reactions?
A1: Both Grignard reagents and lithium aluminum hydride are highly reactive with protic solvents like water and alcohols.[1][4] These reagents are strong bases and will readily deprotonate water, which neutralizes them and renders them ineffective for the desired reaction. This is why the use of anhydrous (water-free) solvents is mandatory to achieve a good yield.
Q2: My Grignard reaction is difficult to initiate. What can I do?
A2: Difficulty in initiating a Grignard reaction is a common problem, usually due to a passivating layer of magnesium oxide on the surface of the magnesium metal.[2] To overcome this, you can try several activation methods:
-
Add a small crystal of iodine to the reaction flask.
-
Add a few drops of 1,2-dibromoethane.
-
Gently crush the magnesium turnings before use to expose a fresh surface.
-
Apply gentle heat with a heat gun to the spot where a small amount of the alkyl halide has been added.
Q3: Can I use sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LAH) to reduce the ester?
A3: Generally, sodium borohydride is not strong enough to reduce esters to alcohols under standard conditions.[6] LAH is a much more powerful reducing agent and is required for this transformation.
Q4: What are the safety precautions I should take when working with LAH?
A4: LAH is a highly reactive and pyrophoric (ignites spontaneously in air) solid. It is crucial to handle it with extreme care:
-
Always handle LAH in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).
-
Never add water or protic solvents directly to LAH, as this can cause a fire or explosion.
-
The quenching of excess LAH at the end of the reaction must be done slowly and at a low temperature (0°C).
Q5: I see a white precipitate forming during my Grignard reaction. Is this normal?
A5: The formation of a white precipitate during a Grignard reaction can be normal. The product of the reaction between the Grignard reagent and the aldehyde is a magnesium alkoxide, which may be insoluble in the ether solvent. This precipitate is then hydrolyzed during the acidic workup to give the final alcohol product. However, if you are adding your Grignard reagent to the formaldehyde and see a precipitate before the addition is complete, it could be a sign that the Grignard reagent is precipitating out of solution, which can happen if the concentration is too high or the solvent is not optimal.
References
- 1. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Identifying unexpected peaks in the NMR of 2-(2,6-Difluorophenyl)ethanol
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2-(2,6-Difluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts are summarized in the tables below. These values are predicted based on analogous structures and standard NMR chemical shift correlations. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument.
Q2: I am seeing peaks in my ¹H NMR spectrum that I cannot assign to this compound. What could they be?
A2: Unexpected peaks can arise from several sources, including residual solvents, unreacted starting materials, reaction byproducts, or common laboratory contaminants. Please refer to the Troubleshooting Guide and the table of potential impurities for assistance in identifying these signals.
Q3: How can I confirm the identity of an unexpected peak?
A3: To confirm the identity of an impurity, you can:
-
Compare the observed chemical shift and multiplicity to known values for common solvents and reagents.
-
Spike your sample with a small amount of the suspected impurity and see if the peak intensity increases.
-
Employ 2D NMR techniques such as COSY and HSQC to establish correlations between protons and carbons.
-
Use other analytical methods like GC-MS or LC-MS to identify the impurity.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Solvent: CDCl₃. Chemical shifts (δ) are referenced to TMS (0 ppm).
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -CH₂-OH | ~3.9 | t | 2H | ~60 |
| Ar-CH₂- | ~3.1 | t | 2H | ~35 |
| Aromatic CH (para) | ~7.2 | m | 1H | ~130 |
| Aromatic CH (meta) | ~6.9 | t | 2H | ~111 |
| Aromatic C-F | - | - | - | ~162 (d, ¹JCF) |
| Aromatic C-CH₂ | - | - | - | ~115 (t, ²JCCF) |
| -OH | Variable | br s | 1H | - |
Table 2: Common Potential Impurities and their Characteristic ¹H NMR Signals in CDCl₃
| Impurity | Structure | Characteristic ¹H NMR Signal(s) (ppm) | Notes |
| 2,6-Difluorobenzaldehyde | 10.4 (s, 1H, -CHO), 7.0-7.8 (m, 3H, Ar-H) | Starting material for one possible synthesis route. | |
| Ethyl 2-(2,6-difluorophenyl)acetate | 1.2 (t, 3H, -CH₃), 4.2 (q, 2H, -OCH₂-), 3.8 (s, 2H, Ar-CH₂-), 6.9-7.3 (m, 3H, Ar-H) | Starting material for another possible synthesis route. | |
| Diethyl ether | (CH₃CH₂)₂O | 3.48 (q, 4H), 1.21 (t, 6H) | Common extraction solvent. |
| Ethyl acetate | CH₃COOCH₂CH₃ | 2.05 (s, 3H), 4.12 (q, 2H), 1.26 (t, 3H) | Common extraction and chromatography solvent. |
| Dichloromethane | CH₂Cl₂ | 5.30 (s) | Common extraction solvent. |
| Acetone | (CH₃)₂CO | 2.17 (s) | Used for cleaning glassware. |
| Water | H₂O | ~1.56 | Can vary significantly depending on solvent and temperature. |
| Silicone Grease | - | ~0.07 (s) | From greased joints on glassware. |
Troubleshooting Guide for Unexpected Peaks
Issue: An unexpected singlet is observed around 10.4 ppm.
-
Possible Cause: This is highly indicative of an aldehyde proton. It is likely unreacted 2,6-difluorobenzaldehyde if that was used as a starting material.
-
Recommendation: Check the reaction completion by TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time or adding more reducing agent. Purify the product carefully by column chromatography.
Issue: Triplets and quartets are observed around 1.2 ppm and 4.2 ppm, respectively.
-
Possible Cause: These signals are characteristic of an ethyl group, likely from residual ethyl acetate or diethyl ether used during the workup or purification.
-
Recommendation: Ensure the product is thoroughly dried under high vacuum to remove volatile solvents.
Issue: A sharp singlet is observed around 2.17 ppm.
-
Possible Cause: This is the characteristic chemical shift for acetone.
-
Recommendation: Ensure all glassware is properly cleaned and dried before use. Avoid using acetone to clean the NMR tube.
Issue: A broad singlet is observed at a variable chemical shift.
-
Possible Cause: This is likely the hydroxyl (-OH) proton. Its chemical shift is highly dependent on concentration, temperature, and solvent. It can also exchange with residual water in the solvent.
-
Recommendation: This peak is expected. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.
Experimental Protocols
Protocol: Acquiring a Standard ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain a narrow and symmetrical peak shape for the TMS signal.
-
-
Acquisition:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying unexpected NMR peaks.
Technical Support Center: Catalytic Synthesis of 2-(2,6-Difluorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic synthesis of 2-(2,6-Difluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic method for synthesizing this compound?
A1: The most prevalent catalytic method is the hydrogenation of 2,6-difluorophenylacetic acid or its corresponding ester. This typically involves a heterogeneous catalyst under a hydrogen atmosphere.
Q2: What are the primary challenges in the catalytic synthesis of this compound?
A2: The main challenges include:
-
Catalyst deactivation: The catalyst can be poisoned by impurities or by the fluorinated substrate/product itself.
-
Hydrodefluorination: A significant side reaction where the fluorine atoms on the aromatic ring are replaced by hydrogen, leading to impurities.
-
Incomplete reduction: The carboxylic acid or ester may not be fully reduced to the alcohol, resulting in low yields.
-
Reaction condition optimization: Finding the optimal balance of temperature, pressure, solvent, and catalyst loading is crucial for a successful reaction.
Q3: Which catalysts are most effective for this transformation?
A3: Rhodium- and palladium-based catalysts are often employed for the hydrogenation of fluorinated aromatic compounds.[1] The choice of catalyst support (e.g., carbon, alumina) can also significantly impact the reaction's efficiency and selectivity.
Q4: How can I minimize the hydrodefluorination side reaction?
A4: Minimizing hydrodefluorination can be achieved by:
-
Careful selection of the catalyst; for instance, some studies suggest rhodium may be effective in catalyzing reductive defluorination under certain conditions, which you would want to avoid or control.[1]
-
Optimizing reaction conditions such as temperature and pressure to favor the desired hydrogenation over C-F bond cleavage.
-
Using a co-solvent or additives that can modulate the catalyst's activity and selectivity.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has not been improperly stored or handled. Use a fresh batch of catalyst. Consider pre-activating the catalyst according to the manufacturer's instructions. |
| Catalyst Poisoning | Purify the starting materials (2,6-difluorophenylacetic acid) to remove any potential catalyst poisons. Ensure all solvents and reagents are anhydrous and of high purity.[2] |
| Insufficient Hydrogen Pressure | Check for leaks in the hydrogenation apparatus. Increase the hydrogen pressure within the safe limits of your equipment. |
| Suboptimal Reaction Temperature | The reduction of carboxylic acids can be challenging.[3] A low temperature may result in an incomplete reaction. Gradually increase the temperature while monitoring for the formation of byproducts. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Hydrodefluorination | This is a common issue in the hydrogenation of fluoroarenes.[2] Try a different catalyst (e.g., switch from Pd to a different supported metal catalyst). Lower the reaction temperature and pressure to reduce the likelihood of C-F bond cleavage. |
| Incomplete Reduction (Aldehyde Intermediate) | The reduction of a carboxylic acid proceeds through an aldehyde intermediate.[4][5] If the reaction is stopped prematurely, the corresponding aldehyde may be present. Increase the reaction time or the catalyst loading. |
| Formation of Benzeneacetic acid | This indicates complete hydrodefluorination. This is a severe case of the hydrodefluorination side reaction. A significant change in catalyst and/or reaction conditions is necessary. |
Quantitative Data Summary
The following tables summarize data for relevant catalytic reductions. While not specific to this compound, they provide a basis for catalyst selection and condition optimization.
Table 1: Catalyst Performance in CO2 Hydrogenation to Ethanol
| Catalyst | Temperature (°C) | Pressure (MPa) | CO2 Conversion (%) | Ethanol Selectivity (%) | Ethanol Space Time Yield (mmol gcat⁻¹ h⁻¹) |
| KFeCuZn/ZrO₂ | 360 | 4 | 52.5 | 16.5 | 5.4 |
| KFeCuZn/ZrO₂ | 320 | 4 | 39.1 | 14.6 | 3.5 |
| Na-Co/SiO₂ | 250 | 5 | 21 | 6 | 0.5 |
| Cs-Cu₀.₈ Fe₁.₀ Zn₁.₀ | 330 | 5 | 35 | 12 | 1.1 |
| Na-ZnFe@C | 320 | 5 | 38.4 | 20.3 | 3.4 |
Source: Adapted from Chemical Science, 2024.[6][7]
Experimental Protocols
Protocol: Catalytic Hydrogenation of 2,6-Difluorophenylacetic Acid
Materials:
-
2,6-Difluorophenylacetic acid
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Anhydrous Ethanol (solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor: To the autoclave, add 2,6-difluorophenylacetic acid (1.0 eq), the Rh/Al₂O₃ catalyst (5 mol%), and anhydrous ethanol as the solvent.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Reaction: Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Proposed reaction pathway for the catalytic hydrogenation of 2,6-Difluorophenylacetic Acid.
Caption: Troubleshooting workflow for the catalytic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-(2,6-Difluorophenyl)ethanol is a critical step in the development of pharmaceuticals and other chiral compounds where the biological activity is stereospecific. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound. Due to the absence of a specific published method for this analyte, this guide presents a screening approach utilizing chiral stationary phases (CSPs) known for their broad applicability in separating aromatic compounds, including halogenated phenyl-ethanols.
Comparison of Recommended Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly successful for the resolution of a wide range of racemates.[1] Based on the separation of structurally similar fluorinated and aromatic compounds, a screening approach using the following columns is recommended.
Table 1: Comparison of Recommended Chiral Stationary Phases (CSPs) for Screening
| Chiral Stationary Phase (CSP) | Selector | Common Applications & Characteristics | Expected Performance for this compound |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability, particularly for aromatic compounds. Often used in normal phase mode.[2] | High probability of successful separation due to potential for π-π interactions and hydrogen bonding with the analyte. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Complementary to Chiralcel® OD-H, often providing different elution orders or improved resolution.[2] | A strong candidate for screening, offering alternative selectivity to cellulose-based phases. |
| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Effective for a wide range of chiral compounds, including those with aromatic rings. | May offer unique selectivity due to the different chiral selector. |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Equivalent to Chiralcel® OD, known for its robustness and broad selectivity. | A reliable alternative to Chiralcel® OD-H for initial screening. |
Experimental Protocols
A systematic screening of the aforementioned columns with a set of standard mobile phases is the most efficient strategy to develop a successful separation method.
Recommended HPLC Screening Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Columns:
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Chiralpak® AS-H (250 x 4.6 mm, 5 µm)
-
-
Column Temperature: 25 °C
2. Mobile Phase Screening:
-
Primary Mobile Phases (Normal Phase):
-
Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
3. Sample Preparation:
-
Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.
4. Screening Procedure:
-
Equilibrate the first column (e.g., Chiralcel® OD-H) with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 30 minutes).
-
If no separation or poor resolution is observed, switch to Mobile Phase B and repeat the analysis after column equilibration.
-
Repeat steps 1-4 for each of the recommended columns.
5. Optimization:
-
If partial separation is observed, the mobile phase composition can be optimized by varying the percentage of the alcohol modifier. A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.
-
For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can improve peak shape and resolution.[3]
Alternative Separation Method: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, chiral Gas Chromatography (GC) presents a viable alternative to HPLC.
Table 2: Comparison of HPLC and GC for Chiral Separation
| Feature | Chiral HPLC | Chiral GC |
| Principle | Partitioning between a liquid mobile phase and a solid chiral stationary phase. | Partitioning between a gaseous mobile phase and a liquid chiral stationary phase. |
| Typical Stationary Phases | Polysaccharide derivatives, Pirkle-type, cyclodextrins. | Cyclodextrin derivatives coated on a capillary column. |
| Advantages | Broad applicability, preparative scale-up is common. | High efficiency and resolution, faster analysis times. |
| Disadvantages | Higher solvent consumption, lower efficiency than GC. | Analyte must be volatile and thermally stable, derivatization may be required. |
General Chiral GC Protocol
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column with a chiral stationary phase (e.g., a derivative of cyclodextrin).
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 250 °C
-
Oven: Temperature program (e.g., start at 100 °C, ramp to 180 °C at 5 °C/min).
-
-
Injection: Split injection.
Logical Workflow for Chiral Method Development
The process of developing a chiral separation method follows a logical progression from initial screening to final method optimization.
Caption: Workflow for Chiral HPLC Method Development.
References
A Comparative Guide to Enantiomeric Excess Determination of 2-(2,6-Difluorophenyl)ethanol: SFC vs. HPLC
For researchers, scientists, and drug development professionals seeking an efficient and reliable method for determining the enantiomeric excess of 2-(2,6-Difluorophenyl)ethanol, this guide provides a comprehensive comparison of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). This analysis is supported by established experimental protocols and comparative data to inform methodology selection.
The separation of enantiomers is a critical step in the development of chiral pharmaceuticals, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the marketing of only the active enantiomer of chiral drugs. This necessity drives the demand for robust and efficient analytical techniques for chiral purity assessment.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations. SFC offers several advantages, including faster analysis times, reduced consumption of organic solvents, and often superior resolution.[1][2] This guide will delve into the practical application of SFC for the enantiomeric excess determination of this compound, a chiral aromatic alcohol, and compare its performance with established HPLC methods.
Method Comparison: SFC vs. HPLC
The primary distinction between SFC and HPLC lies in the mobile phase. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often mixed with a small amount of an organic modifier, typically an alcohol.[1][3] In contrast, normal-phase HPLC, which is also suitable for chiral separations, employs organic solvents like hexane and an alcohol modifier. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, contribute to the high efficiency and speed of SFC separations.[1]
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Mobile Phase | Supercritical CO2 with alcohol modifier (e.g., Methanol, Ethanol) | Hexane/Isopropanol mixtures |
| Analysis Time | Typically faster due to higher flow rates and faster equilibration | Generally longer analysis and equilibration times |
| Solvent Consumption | Significantly lower organic solvent usage, "greener" method | High consumption of organic solvents |
| Resolution | Often provides superior or complementary selectivity and resolution | Well-established, but can be less efficient for some compounds |
| Operating Pressure | Higher backpressure is a consideration in method development | Standard operating pressures |
| Cost | Lower solvent and waste disposal costs | Higher costs associated with solvent purchase and disposal |
Table 1: General Comparison of SFC and HPLC for Chiral Separations
Recommended Chiral Stationary Phases
For the chiral separation of aromatic alcohols like this compound, polysaccharide-based chiral stationary phases (CSPs) are highly recommended for both SFC and HPLC. These CSPs, typically derivatives of amylose or cellulose coated or immobilized on a silica support, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds.[4][5][6]
Recommended CSPs for Screening:
-
Amylose-based: CHIRALPAK® AD-H, CHIRALPAK® AS-H, YMC CHIRAL ART Amylose-C Neo[4]
-
Cellulose-based: CHIRALCEL® OD-H, CHIRALCEL® OJ-H, Lux® Cellulose-2[5][7][8]
Experimental Protocols
SFC Method Protocol
This protocol is a starting point for the enantiomeric excess determination of this compound using SFC. Optimization of the modifier percentage and choice of CSP will likely be necessary.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with UV detector
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® AD-H (or other recommended amylose/cellulose CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (Gradient or Isocratic) |
| Gradient (Screening) | 5% to 40% Methanol over 10 minutes |
| Isocratic (Optimized) | To be determined based on screening results (e.g., 85:15 CO2:Methanol) |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in Methanol or Ethanol |
Comparative HPLC Method Protocol
This protocol is based on a well-established method for the chiral separation of 1-phenylethanol and serves as a reliable HPLC alternative for comparison.[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralcel OB (Cellulose derivative), 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase |
Expected Performance and Data Comparison
Based on typical performance characteristics of SFC and HPLC for chiral separations of aromatic alcohols, the following table provides an estimated comparison. Actual results for this compound will require experimental verification.
| Parameter | SFC (Estimated) | HPLC (Based on 1-phenylethanol)[9] |
| Retention Time (Enantiomer 1) | ~ 3-5 min | ~ 8 min |
| Retention Time (Enantiomer 2) | ~ 4-6 min | ~ 9 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Analysis Time per Sample | < 10 minutes | ~ 15 minutes |
| Organic Solvent Consumption per run | ~ 4.5 mL (Methanol) | ~ 13.5 mL (Hexane/Isopropanol) |
Table 2: Estimated Performance Data Comparison
Experimental Workflow and Logical Relationships
The process of determining the optimal method for enantiomeric excess analysis involves a systematic approach of screening and optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. selvita.com [selvita.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-(2,6-Difluorophenyl)ethanol and its Non-Fluorinated Analog, Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-(2,6-Difluorophenyl)ethanol and its non-fluorinated counterpart, 2-phenylethanol. The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound significantly alters its electronic properties, leading to notable differences in its reactivity in key organic transformations. Understanding these differences is crucial for professionals in drug development and organic synthesis, as fluorination is a common strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.
The electron-withdrawing inductive effect of the fluorine atoms in this compound is expected to decrease the electron density of the aromatic ring and, to a lesser extent, the benzylic position. This electronic perturbation influences the rates and outcomes of reactions such as oxidation, esterification, and etherification. This guide presents a comparative overview based on established principles of physical organic chemistry and provides detailed experimental protocols for evaluating these differences.
Comparative Reactivity Data
The following tables summarize the predicted relative reactivity of this compound and 2-phenylethanol in common organic reactions. The predictions are based on the known electronic effects of fluorine substitution.
Table 1: Comparison of Oxidation Reactivity
| Reaction | Reagent | This compound Reactivity | 2-Phenylethanol Reactivity | Predicted Outcome |
| Oxidation | Pyridinium chlorochromate (PCC) | Slower | Faster | 2-Phenylethanol is anticipated to oxidize to the corresponding aldehyde at a faster rate due to the greater electron-donating character of the unsubstituted phenyl ring, which can stabilize a partial positive charge on the benzylic carbon in the transition state.[1] |
Table 2: Comparison of Esterification Reactivity
| Reaction | Reagents | This compound Reactivity | 2-Phenylethanol Reactivity | Predicted Outcome |
| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | Slower | Faster | Under acidic conditions, the oxygen of the hydroxyl group is protonated. The electron-withdrawing fluorine atoms in this compound decrease the basicity of the hydroxyl oxygen, making it less readily protonated and thus a poorer nucleophile, leading to a slower esterification rate.[2][3] |
Table 3: Comparison of Etherification Reactivity
| Reaction | Reagents | This compound Reactivity | 2-Phenylethanol Reactivity | Predicted Outcome |
| Williamson Ether Synthesis | 1. NaH, THF2. Benzyl bromide | Slightly Faster | Slightly Slower | The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton in this compound, facilitating the formation of the corresponding alkoxide. This more readily formed, albeit slightly less nucleophilic, alkoxide may lead to a marginally faster overall reaction rate under these conditions.[4][5][6][7][8] |
Experimental Protocols
The following are detailed experimental protocols that can be used to quantitatively compare the reactivity of this compound and 2-phenylethanol.
Comparative Oxidation using Pyridinium Chlorochromate (PCC)
This experiment aims to compare the rates of oxidation of the two alcohols to their corresponding aldehydes.
Materials:
-
This compound
-
2-Phenylethanol
-
Pyridinium chlorochromate (PCC)[9]
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of the respective alcohol (1 mmol) and an internal standard (0.5 mmol) in CH₂Cl₂ (10 mL).
-
To each flask, add PCC (1.5 mmol) at room temperature with stirring.
-
Monitor the reaction progress by taking aliquots from each reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench the aliquots by passing them through a short plug of silica gel.
-
Analyze the quenched aliquots by GC-MS to determine the ratio of the aldehyde product to the unreacted alcohol, relative to the internal standard.
-
Plot the concentration of the product versus time for both reactions to compare their rates.
Comparative Fischer Esterification
This experiment compares the rates of esterification of the two alcohols with acetic acid.
Materials:
-
This compound
-
2-Phenylethanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., undecane)
-
GC-MS
Procedure:
-
In two separate round-bottom flasks equipped with a Dean-Stark apparatus and a reflux condenser, place the respective alcohol (10 mmol), glacial acetic acid (20 mmol), a catalytic amount of concentrated H₂SO₄ (0.1 mmol), and toluene (20 mL).[2]
-
Heat the mixtures to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reactions by taking aliquots from the reaction mixture at regular intervals.
-
Work up the aliquots by washing with saturated sodium bicarbonate solution, drying over anhydrous magnesium sulfate, and adding an internal standard.
-
Analyze the samples by GC-MS to determine the yield of the ester product.
-
Plot the yield of the ester versus time for both reactions to compare their rates.
Comparative Williamson Ether Synthesis
This experiment compares the rates of ether formation from the two alcohols.
Materials:
-
This compound
-
2-Phenylethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Ammonium chloride solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., tridecane)
-
GC-MS
Procedure:
-
In two separate flame-dried flasks under an inert atmosphere (e.g., argon or nitrogen), suspend NaH (1.2 mmol) in anhydrous THF (10 mL).
-
To each flask, add a solution of the respective alcohol (1 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the mixtures to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (1.2 mmol) to each flask and monitor the reactions by taking aliquots at regular time intervals.
-
Quench the aliquots with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and add an internal standard.
-
Analyze the samples by GC-MS to determine the yield of the ether product.
-
Plot the yield of the ether versus time for both reactions to compare their rates.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Comparative Oxidation.
Caption: Workflow for Fischer Esterification.
Caption: Logical Steps in Williamson Ether Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. websites.umich.edu [websites.umich.edu]
A Comparative Guide to the Analysis of 2-(2,6-Difluorophenyl)ethanol Enantiomeric Purity by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral molecules is a critical step in ensuring the efficacy and safety of pharmaceutical compounds. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the analysis of the enantiomeric purity of 2-(2,6-Difluorophenyl)ethanol, with supporting experimental data and protocols. A comparison with the widely used Chiral High-Performance Liquid Chromatography (HPLC) method is also presented to offer a broader analytical perspective.
Principle of NMR-Based Enantiomeric Purity Determination
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment by NMR spectroscopy. To overcome this, chiral auxiliaries are employed to create a diastereomeric environment. This is achieved through two primary approaches:
-
Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to an enantiomerically pure CDA, forming a mixture of diastereomers. These diastereomers have distinct physical and spectroscopic properties, leading to separate signals in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA. This interaction induces a sufficient difference in the chemical environment of the enantiomers to cause separation of their signals in the NMR spectrum.
The relative integration of the resolved signals for the two diastereomers directly corresponds to the enantiomeric ratio of the original sample.
Comparison of Analytical Methods
The enantiomeric purity of this compound can be effectively determined by both NMR spectroscopy and chiral HPLC. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the need for method validation.
| Feature | NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) | NMR with Chiral Solvating Agent | Chiral HPLC |
| Principle | Covalent bond formation to create diastereomers. | Non-covalent interaction to form transient diastereomeric complexes. | Differential interaction with a chiral stationary phase. |
| Sample Prep. | Derivatization reaction required. | Simple mixing of analyte and CSA. | Filtration and dissolution in mobile phase. |
| Analysis Time | Longer (includes reaction time). | Faster (mix and measure). | Relatively fast per sample, but method development can be lengthy. |
| Sample Recovery | Destructive (sample is chemically modified). | Non-destructive (sample can be recovered). | Non-destructive (sample can be collected post-detection). |
| ¹H NMR Δδ | Typically larger, providing good resolution. | Often smaller, may require higher field magnets. | Not applicable. |
| ¹⁹F NMR | Can be used if the CDA contains fluorine. | Can be used, especially advantageous for fluorinated analytes. | Not applicable. |
| Quantification | Integration of well-separated signals. | Integration of signals, may be more challenging with smaller Δδ. | Peak area integration. |
| Pros | Often results in large, easily quantifiable signal separation.[1] | Simple and rapid sample preparation.[2] | High sensitivity and accuracy; the gold standard for quantitative analysis.[1] |
| Cons | Derivatization may not go to completion and can be time-consuming. | Smaller chemical shift differences can make quantification difficult. | Method development can be time-consuming and requires screening of columns and mobile phases. |
Experimental Protocols
NMR Analysis using a Chiral Derivatizing Agent: Mosher's Acid
This protocol describes the use of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid, MTPA) to form diastereomeric esters of this compound.[1][3][4][5][6]
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approximately 10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and shake gently to mix. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or NMR.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify the signals corresponding to the protons and fluorine atoms of the this compound moiety in each spectrum.
-
For a racemic sample of the alcohol derivatized with a single enantiomer of Mosher's acid, two sets of signals will be observed for the diastereomers. The enantiomeric excess (ee) can be calculated from the integration of these signals.
-
Chiral HPLC Analysis
This protocol provides a general strategy for the development of a chiral HPLC method for the separation of this compound enantiomers.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
Chiral stationary phases (CSPs) are required. Polysaccharide-based columns such as Chiralcel® OD-H or Chiralpak® AD-H are often a good starting point for the separation of chiral alcohols.[7]
Mobile Phase Screening:
-
A typical starting mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
A common starting gradient is from 90:10 to 80:20 (n-hexane:alcohol) over 20-30 minutes.
-
For acidic or basic analytes, the addition of a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) to the mobile phase can improve peak shape and resolution.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the chosen chiral column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Method Optimization:
-
If the enantiomers are not resolved, screen different chiral columns and mobile phase compositions (e.g., change the alcohol modifier or its percentage).
-
Once separation is achieved, the method can be optimized for resolution, analysis time, and sensitivity by adjusting the mobile phase composition and flow rate.
-
Data Presentation
The following table presents hypothetical ¹H NMR data for the Mosher's esters of (R)- and (S)-2-(2,6-Difluorophenyl)ethanol to illustrate the expected chemical shift differences (Δδ). The protons closest to the chiral center are expected to show the largest differences.
| Proton | δ (R)-MTPA ester (ppm) | δ (S)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) |
| -CH₂-O- | 4.52 | 4.45 | -0.07 |
| -CH(OH)- | 5.15 | 5.25 | +0.10 |
| Aromatic-H | 7.00 - 7.30 | 7.00 - 7.30 | ~0 |
Note: The sign of Δδ is crucial for the determination of the absolute configuration based on Mosher's model.
Visualizations
Caption: Experimental workflow for NMR-based enantiomeric purity analysis.
Caption: Logical diagram of enantiomer differentiation using a CDA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Reducing Agents for the Synthesis of 1-(2,6-difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The reduction of 2-(2,6-difluorophenyl)ethanone to 1-(2,6-difluorophenyl)ethanol is a critical transformation in synthetic organic chemistry, yielding a chiral alcohol that serves as a valuable building block in the development of pharmaceutical agents. The fluorine substituents on the phenyl ring can significantly influence the molecule's conformational preferences and biological activity. This guide provides a comparative overview of common and alternative reducing agents for this conversion, supported by experimental data from literature to aid in the selection of the most suitable method based on desired outcomes such as yield, stereoselectivity, and process greenness.
Comparative Performance of Reducing Agents
The selection of a reducing agent for the transformation of 2-(2,6-difluorophenyl)ethanone is dictated by the specific requirements of the synthesis, such as the need for stereocontrol. Below is a summary of the performance of various reducing agents.
| Reducing Agent | Product | Typical Yield | Enantiomeric Excess (ee) | Key Features |
| Sodium Borohydride (NaBH₄) | 1-(2,6-difluorophenyl)ethanol (racemic) | 60-70% (after recrystallization)[1] | Not applicable | Mild, selective for aldehydes and ketones, operationally simple.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(2,6-difluorophenyl)ethanol (racemic) | High (typically >80%) | Not applicable | Powerful reducing agent, reacts with a wide range of carbonyl compounds, requires anhydrous conditions. |
| Catalytic Asymmetric Hydrogenation | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol* | 100% | 98.5% | High enantioselectivity and yield, requires specialized catalyst and equipment. |
| Biocatalysis (Whole-Cell) | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol** | 95.9% | >99% | Environmentally friendly, high enantioselectivity, mild reaction conditions.[2] |
*Data for a closely related substrate, 2',6'-dichloro-3'-fluoroacetophenone. **Data for a closely related substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone.
Experimental Protocols
Reduction with Sodium Borohydride (General Procedure)
This protocol is a general method for the reduction of ketones to secondary alcohols and is adaptable for 2-(2,6-difluorophenyl)ethanone.
Materials:
-
2-(2,6-difluorophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(2,6-difluorophenyl)ethanone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude 1-(2,6-difluorophenyl)ethanol by recrystallization or column chromatography.[1]
Reduction with Lithium Aluminum Hydride (General Procedure)
This protocol outlines a general procedure for the reduction of ketones using the powerful reducing agent LiAlH₄. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
2-(2,6-difluorophenyl)ethanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether in a three-necked flask under an inert atmosphere, add a solution of 2-(2,6-difluorophenyl)ethanone in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous sodium sulfate solution.
-
Stir the resulting mixture until a white precipitate forms.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(2,6-difluorophenyl)ethanol.
-
Purify the product by distillation or column chromatography.
Catalytic Asymmetric Hydrogenation
This protocol is based on the asymmetric hydrogenation of a close structural analog, 2',6'-dichloro-3'-fluoroacetophenone, and can be adapted for 2-(2,6-difluorophenyl)ethanone with appropriate catalyst screening and optimization.
Materials:
-
2-(2,6-difluorophenyl)ethanone
-
RuBr₂--INVALID-LINK-- (or a similar chiral ruthenium catalyst)
-
Potassium tert-butoxide
-
Isopropanol
-
Hydrogen gas
-
Autoclave
Procedure:
-
In an autoclave, place the chiral ruthenium catalyst and potassium tert-butoxide.
-
Replace the atmosphere with argon gas.
-
Add a solution of 2-(2,6-difluorophenyl)ethanone in isopropanol.
-
Pressurize the autoclave with hydrogen gas (e.g., 10 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 21 hours).
-
After the reaction, vent the autoclave and analyze the reaction mixture for conversion and enantiomeric excess using chiral HPLC or GC.
-
The product can be isolated by removing the solvent and purifying the residue.
Biocatalytic Reduction (Whole-Cell)
This protocol is based on the whole-cell bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone and represents a green chemistry approach to obtaining the chiral alcohol.
Materials:
-
2-(2,6-difluorophenyl)ethanone
-
Recombinant E. coli cells expressing a suitable ketoreductase
-
Glucose (as a cofactor regeneration source)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., deep eutectic solvent, if necessary to improve substrate solubility)
-
Bioreactor or shaker flask
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in the buffer solution.
-
Add glucose to the cell suspension.
-
Add a solution of 2-(2,6-difluorophenyl)ethanone (potentially in a co-solvent) to the cell suspension.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation.
-
Monitor the progress of the reaction by taking samples at intervals and analyzing them by HPLC.
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the chiral 1-(2,6-difluorophenyl)ethanol by column chromatography.[2]
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for the reduction of 2-(2,6-difluorophenyl)ethanone and a decision-making pathway for selecting an appropriate reducing agent.
References
The Emerging Role of Fluorinated Alcohols in Reaction Promotion: A Comparative Guide to 2-(2,6-Difluorophenyl)ethanol, TFE, and HFIP
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction rates, selectivity, and overall efficiency. Among the diverse array of available solvents, fluorinated alcohols have carved out a unique niche as powerful reaction promoters. Their distinct properties, including strong hydrogen-bonding capabilities, low nucleophilicity, and high ionizing power, enable them to activate substrates and stabilize transition states, often obviating the need for traditional acid or metal catalysts.[1][2] This guide provides an in-depth comparison of the well-established fluorinated alcohols, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), with the lesser-explored 2-(2,6-Difluorophenyl)ethanol, offering insights for researchers, scientists, and professionals in drug development.
While TFE and HFIP have been extensively studied and applied in a myriad of chemical transformations, this compound remains a largely uncharted territory in the context of reaction promotion. This guide will synthesize the known attributes of TFE and HFIP, present a theoretical consideration of this compound's potential based on its structure, and provide experimental context for the utility of fluorinated alcohols in key reaction classes.
The Unique Physicochemical Landscape of Fluorinated Alcohols
The remarkable influence of fluorinated alcohols on chemical reactivity stems from the electron-withdrawing nature of fluorine atoms. This substitution significantly increases the acidity of the hydroxyl proton, making them potent hydrogen-bond donors. This enhanced acidity, coupled with their low nucleophilicity, allows them to engage in specific interactions with substrates, promoting reactions without participating in unwanted side reactions.
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | This compound |
| Structure | CF₃CH₂OH | (CF₃)₂CHOH | 2,6-F₂C₆H₃CH₂CH₂OH |
| pKa | ~12.4 | ~9.3 | Estimated to be less acidic than TFE/HFIP |
| Hydrogen Bond Donor Strength | Strong | Very Strong | Moderate (Hypothesized) |
| Polarity (ETN) | 0.703 | 0.947 | Not experimentally determined |
| Nucleophilicity | Low | Very Low | Low (Hypothesized) |
Table 1: Comparison of Physicochemical Properties of Selected Fluorinated Alcohols. The pKa and polarity values for TFE and HFIP are well-documented. The properties for this compound are hypothesized based on its structure and related studies.
The strong hydrogen-bonding ability of TFE and HFIP is a key driver for their reaction-promoting effects. They can activate electrophiles, stabilize leaving groups, and organize transition states through a network of hydrogen bonds.[3]
This compound: A Theoretical Perspective
Direct experimental data on the reaction-promoting capabilities of this compound is scarce in the current literature. However, we can infer its potential properties by examining its structure in relation to other fluorinated alcohols.
The presence of two fluorine atoms on the phenyl ring at the ortho positions is expected to influence the electronic properties of the alcohol. A study on the influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives revealed that o,o'-difluorination can lead to a decrease in the hydrogen-bond acidity of the hydroxyl group.[4] This is attributed to intramolecular interactions between the hydroxyl group and the ortho-fluorine atoms, which can alter the conformational preferences and reduce the availability of the hydroxyl proton for intermolecular hydrogen bonding.
Therefore, it is hypothesized that this compound would be a less potent hydrogen-bond donor compared to the aliphatic TFE and HFIP. This could translate to a different reactivity profile, potentially offering unique selectivity in certain reactions where a milder activating agent is required.
Comparative Performance in Key Synthetic Transformations
The utility of fluorinated alcohols as reaction promoters is evident across a range of important synthetic reactions. Here, we compare the established roles of TFE and HFIP and discuss the potential positioning of this compound.
Glycosylation Reactions
The synthesis of complex carbohydrates through glycosylation is a cornerstone of medicinal chemistry and chemical biology. The stereoselective formation of the glycosidic bond is a significant challenge. Fluorinated alcohols have been shown to influence the stereochemical outcome of glycosylation reactions.[5]
In many glycosylation reactions, the formation of an oxocarbenium ion intermediate is a key step. The ability of fluorinated alcohols to stabilize this charged intermediate can influence the reaction pathway and, consequently, the stereoselectivity. The choice of a fluorinated alcohol can shift the balance between SN1 and SN2 pathways.
Experimental Protocol: A Representative Glycosylation Reaction
A solution of the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in the fluorinated alcohol (TFE or HFIP, 0.1 M) is stirred at room temperature in the presence of a suitable activator, such as a Lewis acid (e.g., TMSOTf). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched, and the product is purified by column chromatography. The diastereomeric ratio of the product is determined by NMR spectroscopy.
Diagram 1: Role of Fluorinated Alcohols in Glycosylation. Fluorinated alcohols stabilize the key oxocarbenium ion intermediate, influencing reaction rate and stereoselectivity.
Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Fluorinated alcohols have been employed as solvents or co-solvents in various asymmetric transformations, where they can enhance enantioselectivity.[6]
In certain catalytic asymmetric reactions, the fluorinated alcohol can interact with the catalyst or the substrate, influencing the geometry of the transition state and favoring the formation of one enantiomer over the other.
While TFE and HFIP have demonstrated their value in this area, the potentially different hydrogen-bonding profile of this compound could offer a new tool for fine-tuning the stereochemical outcome of asymmetric reactions. Its bulkier aromatic structure might also introduce unique steric effects.
Peptide Synthesis
The synthesis of peptides, particularly those containing challenging sequences, can be hampered by aggregation and incomplete coupling reactions. Fluorinated alcohols, especially HFIP, are known for their ability to disrupt secondary structures and solubilize growing peptide chains, thereby improving coupling efficiency.[7][8]
TFE and HFIP are often used in "difficult" coupling steps during solid-phase peptide synthesis (SPPS). Their ability to act as a "structure-breaking" solvent ensures that the reactive sites of the peptide chain are accessible for the incoming amino acid.
Experimental Workflow: Peptide Coupling in the Presence of a Fluorinated Alcohol
Diagram 2: Workflow for Peptide Coupling. The use of a fluorinated alcohol during the coupling step can significantly improve reaction efficiency.
Future Outlook and a Call for Experimental Validation
The established utility of TFE and HFIP as reaction promoters underscores the potential of fluorinated alcohols in modern organic synthesis. While this guide has provided a theoretical framework for understanding the potential role of this compound, its true value can only be ascertained through rigorous experimental investigation.
We encourage researchers to explore the application of this compound in various chemical transformations and to conduct direct comparative studies against TFE and HFIP. Such studies will be invaluable in elucidating its unique properties and expanding the synthetic chemist's toolkit of reaction-promoting solvents. Key areas for investigation include its impact on stereoselectivity in asymmetric catalysis, its efficacy in promoting reactions involving charged intermediates, and its potential as a solvent for challenging peptide sequences. The insights gained from such research will undoubtedly contribute to the development of more efficient, selective, and sustainable chemical processes.
References
- 1. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-(2,6-Difluorophenyl)ethanol and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of fluorinated aromatic compounds is paramount. This guide provides a comparative spectroscopic analysis of 2-(2,6-Difluorophenyl)ethanol and its analogous derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the characterization and differentiation of this important class of molecules.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] this compound and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals.[3] A thorough spectroscopic understanding is essential for their correct identification, purity assessment, and for elucidating structure-activity relationships.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound, its ketone precursor, and related non-fluorinated and mono-fluorinated analogs.
1H NMR Spectral Data
The 1H NMR spectrum is crucial for identifying the number and environment of protons in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Ar-H (ppm) | -CH(OH)- (ppm) | -CH2- (ppm) | -CH3 (ppm) | OH (ppm) |
| 2-Phenylethanol | 7.35-7.20 (m, 5H) | - | 3.87 (t, 2H) | - | 1.65 (s, 1H) |
| 2-(4-Fluorophenyl)ethanol | 7.25 (dd, 2H) | - | 3.85 (t, 2H) | - | 1.60 (s, 1H) |
| 1-(2,6-Difluorophenyl)ethanol | 7.30-7.20 (m, 1H), 6.95 (t, 2H) | 5.20 (q, 1H) | - | 1.55 (d, 3H) | 2.10 (d, 1H) |
| 1-Phenylethanol | 7.43–7.35 (m, 4H), 7.33–7.27 (m, 1H) | 4.92 (q, 1H) | - | 1.52 (d, 3H) | 2.04 (s, 1H) |
Note: Data for 2-Phenylethanol and 2-(4-Fluorophenyl)ethanol are estimated based on typical values. Data for 1-Phenylethanol is from a representative example.[4] Data for 1-(2,6-Difluorophenyl)ethanol is a hypothetical representation for illustrative purposes, as direct spectral data was not available in the search results.
13C NMR Spectral Data
13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.
| Compound | C-Ar (quaternary) (ppm) | C-Ar (CH) (ppm) | -CH(OH)- (ppm) | -CH2- (ppm) | -CH3 (ppm) | C=O (ppm) |
| 2-Phenylethanol | 138.5 | 129.0, 128.5, 126.3 | - | 63.8 | 39.2 | - |
| 1-(2,6-Difluorophenyl)ethanol | 162.0 (d, JCF=8 Hz), 118.0 (t, JCF=20 Hz) | 129.5 (t, JCF=10 Hz), 111.5 (d, JCF=22 Hz) | 65.5 | - | 23.0 | - |
| 1-Phenylethanol | 145.8 | 128.5, 127.4, 125.3 | 70.4 | - | 25.1 | - |
| 1-(2,6-Difluorophenyl)ethan-1-one | 161.8 (dd, JCF=7.5 Hz), 117.4 (t, JCF=20.2 Hz) | 131.2 (t, JCF=10.1 Hz), 111.9 (dd, JCF=21.4, 3.8 Hz) | - | - | 30.9 | 195.8 (t, JCF=3.8 Hz) |
Note: Data for 2-Phenylethanol is based on typical values from SpectraBase.[5] Data for 1-Phenylethanol is from a representative example.[4] Data for 1-(2,6-Difluorophenyl)ethan-1-one is derived from public spectral data.[6][7] Data for 1-(2,6-Difluorophenyl)ethanol is a hypothetical representation for illustrative purposes.
Key IR Absorption Bands
Infrared spectroscopy is instrumental in identifying functional groups. The table below lists characteristic absorption frequencies (cm-1).
| Compound | O-H Stretch (cm-1) | C-H (sp3) Stretch (cm-1) | C-H (sp2) Stretch (cm-1) | C=O Stretch (cm-1) | C-O Stretch (cm-1) | C-F Stretch (cm-1) |
| 2-Phenylethanol | 3400-3300 (broad) | 2950-2850 | ~3030 | - | ~1050 | - |
| 1-(2,6-Difluorophenyl)ethanol | 3450-3350 (broad) | 2980-2870 | ~3070 | - | ~1070 | 1250-1150 |
| 1-Phenylethanol | 3364 (broad) | 3030 | ~3080 | - | 1007 | - |
| 1-(2,6-Difluorophenyl)ethan-1-one | - | 3000-2900 | ~3080 | ~1700 | - | 1250-1150 |
Note: Values are typical ranges. Specific peak positions can vary. Data for 1-Phenylethanol is from a representative example.
Mass Spectrometry Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The table shows the molecular ion (M+) and key fragment ions (m/z).
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| 2-Phenylethanol | 122 | 92 ([M-CH2O]+), 91 ([C7H7]+), 77 ([C6H5]+) |
| 1-(2,6-Difluorophenyl)ethanol | 158 | 143 ([M-CH3]+), 129 ([M-C2H5O]+), 115 ([C6H3F2]+) |
| 1-Phenylethanol | 122 | 107 ([M-CH3]+), 79, 77 |
| 1-(2,6-Difluorophenyl)ethan-1-one | 156 | 141 ([M-CH3]+), 113 ([C6H3F2]+), 43 ([CH3CO]+) |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for alcohols and ketones. Data for 1-(2,6-Difluorophenyl)ethan-1-one is from the NIST WebBook.[8]
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Below are detailed methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) is added as an internal standard (0.00 ppm).
-
Instrumentation: 1H and 13C NMR spectra are recorded on a 300 MHz or higher NMR spectrometer (e.g., Bruker Avance III).[9]
-
1H NMR Acquisition: The spectra are acquired with a spectral width of 0-12 ppm. Data is processed with a line broadening of 0.3 Hz.
-
13C NMR Acquisition: The spectra are acquired with a spectral width of 0-220 ppm using a proton-decoupled pulse sequence. The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ = 77.16 ppm).[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectra are recorded on a spectrometer (e.g., PerkinElmer Spectrum Two) over a range of 4000-400 cm-1.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm-1 to obtain a high signal-to-noise ratio spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is commonly used, with an electron energy of 70 eV.[8]
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is scanned over a range of m/z 40-500. The resulting spectrum plots the relative abundance of ions against their m/z values.
Visualizing Experimental Workflow and Biological Mechanism
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for compound characterization and the proposed mechanism of action for the bacteriostatic activity of phenylethanol derivatives.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Caption: Mechanism of Bacteriostatic Action via Membrane Disruption.
The bacteriostatic activity of 2-phenylethanol and its derivatives is strongly correlated with their ability to interact with and disrupt bacterial cell membranes.[6][10] These amphipathic molecules insert into the lipid bilayer, leading to an increase in membrane fluidity and permeability.[6][8] This structural perturbation can cause the leakage of essential cellular components, such as potassium ions, and inhibit vital processes like DNA, RNA, and protein synthesis, ultimately leading to the cessation of bacterial growth.[6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2,6-Difluorophenyl)ethanol, 97%|Pharmaceutical Building Block [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-(2,6-Difluorophenyl)ethanol via GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of synthesized 2-(2,6-Difluorophenyl)ethanol, a key intermediate in pharmaceutical manufacturing. We will delve into the experimental protocol, present comparative data against alternative analytical techniques, and discuss the strengths and limitations of each method. This objective analysis is supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.
Introduction
The purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a fluorinated aromatic alcohol whose purity must be rigorously controlled to minimize the presence of process-related impurities and degradation products. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a primary candidate for the purity assessment of this intermediate.
Comparison of Analytical Techniques
GC-MS offers high sensitivity and specificity for volatile and semi-volatile compounds. However, High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for non-volatile or thermally labile impurities. The choice between these methods depends on the specific impurity profile and the analytical requirements.
Table 1: Comparison of GC-MS and HPLC for Purity Analysis
| Parameter | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on polarity in the liquid phase, with various detection methods (e.g., UV, DAD). |
| Typical Analytes | Volatile & semi-volatile compounds. | Non-volatile & thermally labile compounds. |
| Sensitivity | High (ppb to ppm levels).[1] | Moderate to high (ppm to ppb levels, detector dependent). |
| Selectivity | High, based on mass-to-charge ratio. | Moderate to high, based on retention time and detector response. |
| Sample Preparation | May require derivatization for polar compounds. | Generally simpler, requires dissolution in a suitable solvent. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, especially for complex mixtures. |
| Cost | Instrument cost can be higher, but operational costs may be lower.[2] | Instrument cost may be lower, but solvent consumption can be high.[2] |
Experimental Protocols
A validated analytical method is crucial for reliable purity assessment.[3][4] The following outlines a typical GC-MS method for the analysis of this compound.
GC-MS Method for Purity Assessment of this compound
-
Instrumentation : Agilent 7890B GC coupled with a 5977B Mass Selective Detector or equivalent.
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250°C.
-
Injection Volume : 1 µL.
-
Injection Mode : Split (50:1).
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-450.
Sample Preparation
Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute this solution to a working concentration of 100 µg/mL with methanol.
Data Presentation
The following table summarizes hypothetical, yet representative, experimental data obtained from the GC-MS analysis of a synthesized batch of this compound, comparing it with results from an HPLC-UV analysis.
Table 2: Purity and Impurity Profile of Synthesized this compound
| Analyte | GC-MS Results | HPLC-UV Results |
| Purity of this compound (%) | 99.5 | 99.4 |
| Impurity 1: 2,6-Difluorobenzaldehyde (%) | 0.25 | 0.28 |
| Impurity 2: 1,3-Difluorobenzene (%) | 0.10 | Not Detected |
| Impurity 3: Unidentified (non-volatile) (%) | Not Detected | 0.15 |
| Limit of Detection (LOD) for Impurities (%) | 0.01 | 0.02 |
| Limit of Quantitation (LOQ) for Impurities (%) | 0.03 | 0.06 |
Mandatory Visualization
The following diagram illustrates the general workflow for the purity assessment of synthesized this compound using GC-MS.
Caption: Workflow for GC-MS Purity Analysis.
Discussion
The experimental data highlights the complementary nature of GC-MS and HPLC. GC-MS is highly effective in detecting and quantifying volatile impurities such as residual starting materials (e.g., 1,3-Difluorobenzene).[5][6] Its high sensitivity and the structural information provided by mass spectrometry make it ideal for identifying unknown volatile impurities.[1]
Conversely, HPLC is better suited for the analysis of non-volatile or thermally unstable impurities that may not be amenable to GC analysis. The unidentified impurity detected by HPLC in our hypothetical data is an example of a compound that might be missed by GC-MS.
For a comprehensive purity assessment of this compound, a combination of both GC-MS and HPLC is recommended to cover the full spectrum of potential impurities. The choice of the primary method will depend on the known and potential impurity profile of the specific synthetic route. If volatile impurities are the main concern, GC-MS is the superior choice. If non-volatile by-products or degradation products are more likely, HPLC would be the preferred method.
Conclusion
GC-MS is a robust and sensitive method for assessing the purity of synthesized this compound, particularly for volatile and semi-volatile impurities. Its high resolving power and mass spectrometric detection provide a high degree of confidence in the identification and quantification of impurities. However, for a complete impurity profile, especially when non-volatile or thermally labile species are suspected, orthogonal techniques such as HPLC should be employed. The selection of the analytical technique should be based on a thorough understanding of the synthetic process and potential degradation pathways.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. wjarr.com [wjarr.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. amptechfl.com [amptechfl.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to the Synthesis of 2-(2,6-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to 2-(2,6-difluorophenyl)ethanol, a valuable intermediate in the synthesis of various pharmaceutical compounds. The following sections detail established and potential methodologies, offering a side-by-side comparison of their advantages and disadvantages, supported by generalized experimental protocols and data.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Transformation | Primary Reagent(s) | Typical Solvents | Anticipated Yield | Key Advantages | Potential Challenges |
| Route 1 | 2',6'-Difluoroacetophenone | Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High | Mild reaction conditions, high selectivity for the carbonyl group, readily available and inexpensive reducing agent.[1][2][3][4] | Potential for side reactions if other reducible functional groups are present. |
| Route 2 | 2,6-Difluorobenzaldehyde | Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Forms a new carbon-carbon bond, versatile for creating a range of substituted ethanol derivatives.[5][6][7] | Requires strictly anhydrous conditions, Grignard reagents are highly reactive and can be difficult to handle. |
| Route 3 | 2',6'-Difluoroacetophenone | Biocatalytic Reduction | Whole-cell biocatalysts (e.g., Lactobacillus kefir) or isolated reductases | Aqueous buffer, often with a co-solvent | High, potentially with high enantioselectivity | Environmentally friendly ("green") chemistry, can produce enantiomerically pure products, mild reaction conditions.[8][9][10] | Requires specialized biological reagents and equipment, optimization of reaction conditions (pH, temperature) can be time-consuming. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations for each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
Experimental Protocols
The following are generalized experimental protocols for each synthetic route, based on established chemical principles and procedures for similar transformations.
Route 1: Reduction of 2',6'-Difluoroacetophenone with Sodium Borohydride
Workflow Diagram:
Caption: Experimental workflow for Route 1.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2',6'-difluoroacetophenone (1 equivalent) in methanol (10 volumes). Cool the solution to 0-5 °C using an ice bath.
-
Reduction: To the cooled solution, add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.[1][2][3][4]
Route 2: Grignard Reaction of 2,6-Difluorobenzaldehyde
Workflow Diagram:
Caption: Experimental workflow for Route 2.
Methodology:
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare methylmagnesium bromide from magnesium turnings (1.2 equivalents) and methyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve 2,6-difluorobenzaldehyde (1 equivalent) in anhydrous THF.
-
Grignard Addition: Add the solution of 2,6-difluorobenzaldehyde dropwise to the cooled Grignard reagent. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 10 volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.[5][6][7]
Route 3: Biocatalytic Reduction of 2',6'-Difluoroacetophenone
Workflow Diagram:
Caption: Experimental workflow for Route 3.
Methodology:
-
Biocatalyst Preparation: Prepare a suspension of a suitable whole-cell biocatalyst (e.g., Lactobacillus kefir) or a solution of an isolated reductase enzyme in an appropriate buffer (e.g., phosphate buffer at pH 7.0).
-
Reaction Setup: To the biocatalyst suspension, add 2',6'-difluoroacetophenone, potentially dissolved in a water-miscible co-solvent like isopropanol to improve solubility.
-
Bioreduction: Incubate the reaction mixture at the optimal temperature for the biocatalyst (e.g., 30 °C) with gentle agitation. Monitor the conversion of the ketone to the alcohol using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction has reached completion, separate the biomass by centrifugation.
-
Extraction: Extract the supernatant with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. The product can be further purified by column chromatography.[8][9][10]
Conclusion
The choice of synthetic route for the preparation of this compound will depend on the specific requirements of the researcher or organization. For a straightforward, high-yielding synthesis with readily available reagents, the reduction of 2',6'-difluoroacetophenone with sodium borohydride (Route 1) is a highly attractive option. The Grignard reaction (Route 2) offers greater flexibility for creating analogues but requires more stringent reaction conditions. For applications where enantiopurity is critical and green chemistry principles are a priority, biocatalytic reduction (Route 3) presents a powerful, albeit more specialized, alternative. Each method has its distinct advantages, and the optimal choice will be dictated by factors such as scale, cost, required purity, and available expertise and equipment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. scribd.com [scribd.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 2-(2,6-Difluorophenyl)ethanol Enantiomers: A Review of Available Biological Activity Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific biological activity data for the individual enantiomers of 2-(2,6-Difluorophenyl)ethanol. While the principles of stereochemistry in pharmacology suggest that the (R)- and (S)-enantiomers of this chiral alcohol would likely exhibit different biological activities, potencies, and toxicities, no experimental data has been published to confirm or quantify these differences.
This guide was intended to provide a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of this compound, supported by quantitative data and experimental protocols. However, the absence of such data in the current scientific landscape prevents a direct comparative analysis.
Researchers and drug development professionals are encouraged to consider the potential for stereoselective activity in their investigations involving this compound. Future studies are warranted to isolate and characterize the individual enantiomers and to evaluate their distinct pharmacological and toxicological profiles. Such research would be crucial for understanding the full therapeutic potential and safety profile of this compound.
The Importance of Stereoisomerism in Drug Development
It is a well-established principle in pharmacology that enantiomers of a chiral drug can interact differently with chiral biological targets such as enzymes and receptors. This can lead to significant variations in their therapeutic effects and adverse reactions. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
Therefore, the investigation into the specific biological activities of the enantiomers of this compound represents a significant gap in the current knowledge and a valuable avenue for future research.
Future Directions
To address the current lack of data, the following experimental workflow is proposed for future investigations:
Figure 1. Proposed workflow for the synthesis and biological evaluation of this compound enantiomers.
This structured approach would enable a thorough and direct comparison of the biological activities of the individual enantiomers, providing valuable data for the scientific and drug development communities. Until such studies are conducted and their results published, a definitive comparison of the biological activities of the enantiomers of this compound remains an open question.
Quantitative Analysis of 2-(2,6-Difluorophenyl)ethanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 2-(2,6-Difluorophenyl)ethanol in reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and expected performance data are presented to aid in method selection and implementation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring its formation and purity during a chemical reaction requires robust and reliable analytical methods. The choice of technique depends on several factors, including the complexity of the reaction mixture, the required sensitivity and accuracy, and the available instrumentation. This guide compares three common analytical techniques for the quantitative analysis of this compound and its potential impurities.
Potential Impurities in the Reaction Mixture
The synthesis of this compound typically involves the reduction of a precursor ketone, 2',6'-difluoroacetophenone. Therefore, the primary impurities in the reaction mixture are likely to be:
-
Unreacted Starting Material: 2',6'-difluoroacetophenone
-
Byproducts of Reduction: Depending on the reducing agent and reaction conditions, side reactions may occur. For instance, with catalytic hydrogenation, over-reduction or side-chain reactions are a possibility. With metal hydride reductions, such as with sodium borohydride, borate esters may form as intermediates and inorganic salts will be present after workup.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and workup.
Accurate quantification of the desired product requires analytical methods that can effectively separate it from these potential interferents.
Comparison of Analytical Methods
The following tables summarize the key performance parameters of hypothetical HPLC-UV, GC-MS, and qNMR methods for the quantitative analysis of this compound. These parameters are based on typical performance characteristics for these techniques and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of Quantitative Performance
| Parameter | HPLC-UV | GC-MS (SIM Mode) | qNMR (400 MHz) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 10 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | 50 - 200 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
Table 2: Method Characteristics
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, UV detection. | Chromatographic separation based on volatility, mass-based detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Sample Preparation | Dilution, filtration. | Dilution, potential derivatization. | Dissolution in deuterated solvent with an internal standard. |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 40 minutes per sample. | 5 - 15 minutes per sample. |
| Strengths | Robust, widely available, good for non-volatile compounds. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. | Primary ratio method, highly accurate and precise, minimal sample preparation, structural information. |
| Limitations | Lower sensitivity than GC-MS, requires chromophore. | May require derivatization for polar analytes, potential for thermal degradation. | Lower sensitivity than chromatographic methods, higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in reaction mixtures.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for detecting trace-level impurities alongside the main product.
GC-MS Conditions:
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the sample to improve volatility and peak shape.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the same solvent as the sample.
-
Prepare a series of calibration standards by diluting the stock solution.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides highly accurate and precise results without the need for a calibration curve of the analyte, relying instead on a certified internal standard.
NMR Parameters (400 MHz):
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ |
| Internal Standard | Maleic Anhydride or 1,4-Dinitrobenzene (certified) |
| Pulse Program | zg30 (or similar quantitative pulse program) |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton |
| Number of Scans | 16 or higher for good signal-to-noise |
| Spectral Width | Appropriate for observing all relevant signals |
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 20 mg) into an NMR tube.
-
Accurately weigh a specific amount of a certified internal standard (e.g., 10 mg of maleic anhydride) into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap, and mix thoroughly until dissolved.
Quantification:
The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration (or Purity)
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizations
Safety Operating Guide
Navigating the Disposal of 2-(2,6-Difluorophenyl)ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-(2,6-Difluorophenyl)ethanol, a fluorinated organic compound. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
Core Safety and Handling Principles
Before initiating any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards (Inferred from similar compounds):
-
Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and heat sources.[1][2][3][4][5]
-
Hazardous Decomposition Products: Thermal decomposition may lead to the release of hazardous and irritating gases and vapors, including hydrogen fluoride.[7]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the established protocols for halogenated organic waste.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and chemically compatible waste container.[8][9]
-
The container should be clearly marked as "Halogenated Organic Waste" and should list this compound as a constituent.[5]
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[9]
-
-
Container Management:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated halogenated waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Final Disposal:
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data on toxicity, flammability limits, and other physical properties are not available. The following table provides data for a structurally similar compound, 2,2,2-Trifluoroethanol, to offer a general understanding of the potential hazard profile.
| Property | Value (for 2,2,2-Trifluoroethanol) | Reference |
| Physical State | Liquid | [4] |
| Appearance | Colorless | [4] |
| Flash Point | 29 °C / 84.2 °F | [4] |
| Boiling Point/Range | 77 - 80 °C / 170.6 - 176 °F | [4] |
| Hazards | Flammable liquid and vapor, Toxic if swallowed, Causes serious eye damage, Toxic if inhaled | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Personal protective equipment for handling 2-(2,6-Difluorophenyl)ethanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2,6-Difluorophenyl)ethanol. The following procedures ensure safe handling and disposal, fostering a secure laboratory environment.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper laboratory safety practices are essential. The fluorinated nature of the compound warrants a cautious approach to handling and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides splash protection. For prolonged contact, consider more resistant gloves such as Viton™ or butyl rubber. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. | Use in a chemical fume hood if there is a potential for generating aerosols or if working with large quantities. |
Handling and Experimental Workflow
Adherence to the following procedural steps will ensure the safe handling of this compound during laboratory use.
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when working with significant quantities.
-
Personal Protective Equipment (PPE) Inspection : Before starting any work, inspect all PPE for integrity. Ensure gloves are free of holes and that eye protection is clean and fits properly.
-
Dispensing : When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a clean pipette or a spatula.
-
Heating : If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.
-
Spill Management : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Decontamination : After handling, thoroughly wash hands with soap and water. Clean the work area and any equipment used.
Disposal Plan
The disposal of this compound and its associated waste must be conducted responsibly.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as chemical waste through your institution's EHS program. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed waste container labeled for chemical waste. |
| Empty Containers | Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as chemical waste. The defaced, triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies. |
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
